Verlukast
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-LHAVAQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120443-16-5 | |
| Record name | Verlukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VERLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verlukast's Mechanism of Action on CysLT1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of Verlukast (also known as MK-0679) on the Cysteinyl Leukotriene Receptor 1 (CysLT1). This compound is a potent and selective antagonist of the CysLT1 receptor, a key player in the pathophysiology of asthma and other inflammatory diseases. This document details this compound's binding affinity, competitive antagonism, and its impact on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its therapeutic effects by acting as a competitive antagonist at the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to CysLT1 receptors on airway smooth muscle and inflammatory cells, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[3] this compound selectively binds to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes and inhibiting their pro-inflammatory and bronchoconstrictive effects.[1][2]
Quantitative Pharmacological Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.
Table 1: this compound (MK-0679) Binding Affinity (IC50) for CysLT1 Receptors
| Preparation | Radioligand | IC50 (nM) | Reference |
| Human Lung Homogenates | [3H]LTD4 | 8.0 ± 3.0 | |
| Guinea Pig Lung Homogenates | [3H]LTD4 | 3.1 ± 0.5 | |
| Dimethyl Sulfoxide-differentiated U937 Cell Membranes | [3H]LTD4 | 10.7 ± 1.6 |
IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Table 2: Functional Antagonism of this compound (MK-0679)
| Tissue Preparation | Agonist | -log KB (M) | Reference |
| Guinea Pig Trachea | Leukotriene C4 (LTC4) | 8.6 | |
| Guinea Pig Trachea | Leukotriene D4 (LTD4) | 8.8 | |
| Guinea Pig Trachea | Leukotriene E4 (LTE4) | 8.9 | |
| Human Trachea | Leukotriene D4 (LTD4) | 8.3 ± 0.2 |
-log KB is the negative logarithm of the antagonist dissociation constant (KB), indicating the potency of the antagonist. A higher value signifies greater potency.
Table 3: Clinical Efficacy of Inhaled this compound (MK-0679) in Asthmatic Patients
| Treatment | Maximum Mean Percent Increase in FEV1 from Baseline | Time to Maximum Effect | Reference |
| Placebo | 3.5% | - | |
| This compound 2 mg | 7.7% | 2 hours | |
| This compound 8 mg | 9.2% | 2 hours |
FEV1 (Forced Expiratory Volume in 1 second) is a measure of lung function.
Downstream Signaling Pathways of the CysLT1 Receptor
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent, Gi/o proteins to initiate intracellular signaling cascades. This compound, by blocking the initial ligand binding, inhibits these downstream pathways.
CysLT1 Receptor-Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by cysteinyl leukotrienes leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction. DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation.
References
The Discovery and Development of Verlukast (MK-679): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Verlukast (MK-679) is a potent, selective, and orally active antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Merck & Co., it was investigated as a potential treatment for asthma. As the (R)-enantiomer of the racemic compound MK-571, this compound demonstrated significant promise in preclinical and early clinical studies by effectively blocking the bronchoconstrictor effects of leukotriene D4 (LTD4). This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and clinical development history of this compound. It includes detailed summaries of its binding affinities and functional activities, protocols for key experimental assays, and a review of its clinical trial outcomes in asthma. Despite its promising efficacy, the development of this compound was ultimately discontinued for safety reasons. This document serves as a detailed reference for researchers and professionals in the field of drug development, offering insights into the journey of a potent leukotriene receptor antagonist.
Introduction
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of asthma, contributing to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil migration. The biological effects of these leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 receptor.
The development of CysLT1 receptor antagonists represented a significant therapeutic advance in the management of asthma. This compound (MK-679) emerged from a medicinal chemistry program at Merck aimed at identifying potent and selective antagonists of the LTD4 receptor. It is the (R)-enantiomer of the racemic mixture MK-571 and was found to be a highly potent and selective inhibitor of [3H]leukotriene D4 binding.[1][2] This guide details the scientific journey of this compound, from its discovery to its clinical evaluation.
Medicinal Chemistry and Synthesis
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous ligand, LTD4, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent Gi/o proteins. Upon activation by LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium in airway smooth muscle cells is a primary trigger for bronchoconstriction. DAG, in conjunction with calcium, activates protein kinase C (PKC), which is involved in both signaling and receptor desensitization. This compound blocks the initiation of this cascade by preventing the initial binding of LTD4.
Pharmacological Profile
This compound's pharmacological activity was characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
Binding Affinity:
This compound demonstrated high affinity and selectivity for the LTD4 receptor in radioligand binding assays.[1] It was a potent inhibitor of [3H]LTD4 binding in homogenates from various tissues.
| Preparation | IC50 (nM) |
| Guinea Pig Lung Homogenates | 3.1 ± 0.5 |
| Human Lung Homogenates | 8.0 ± 3.0 |
| DMSO-differentiated U937 Cell Membranes | 10.7 ± 1.6 |
| Table 1: In Vitro Binding Affinity of this compound |
This compound was essentially inactive against [3H]leukotriene C4 binding in guinea pig lung homogenates, with IC50 values of 19 and 33 µM, highlighting its selectivity for the LTD4 receptor.
Functional Antagonism:
In functional assays, this compound effectively antagonized the contractile responses induced by cysteinyl leukotrienes in airway smooth muscle preparations.
| Tissue | Agonist | -log KB |
| Guinea Pig Trachea | LTC4 | 8.6 |
| Guinea Pig Trachea | LTD4 | 8.8 |
| Guinea Pig Trachea | LTE4 | 8.9 |
| Human Trachea | LTD4 | 8.3 ± 0.2 |
| Table 2: In Vitro Functional Antagonism of this compound |
In Vivo Pharmacology
Preclinical studies in animal models confirmed the in vivo efficacy of this compound.
-
Guinea Pigs: Intravenous and aerosol administration of this compound antagonized bronchoconstriction induced by intravenous LTD4. Intraduodenal administration at 0.25 mg/kg also blocked LTD4-induced bronchoconstriction.
-
Squirrel Monkeys: Oral and aerosol administration of this compound blocked LTD4-induced bronchoconstriction in conscious animals.
-
Rats: Orally administered this compound blocked ovalbumin-induced bronchoconstriction in conscious, sensitized rats.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of a compound like this compound for the CysLT1 receptor.
-
Membrane Preparation: Lung tissue (e.g., from guinea pigs or humans) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4, typically at a concentration close to its Kd value) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
Guinea Pig Trachea Contraction Assay
This protocol describes a method for assessing the functional antagonism of this compound on airway smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of adhering connective tissue and cut into rings.
-
Organ Bath Setup: Each tracheal ring is suspended between two hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time, with periodic washing.
-
Contraction and Antagonism: A cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is generated. The tissues are then washed and incubated with this compound for a set period. The concentration-response curve to the agonist is then repeated in the presence of this compound.
-
Data Analysis: The contractile responses are measured as a change in tension. The potency of the antagonist is determined by calculating the pA2 value or the KB (dissociation constant) from the shift in the agonist's concentration-response curve.
Clinical Development and Discontinuation
This compound entered clinical development for the treatment of asthma. Clinical studies were conducted to evaluate its safety, tolerability, and efficacy in asthmatic patients.
Clinical Efficacy
In a randomized, double-blind, crossover study involving 12 asthmatic subjects, inhaled this compound was shown to have bronchodilator properties.
| Treatment | Maximum Mean % Increase in FEV1 from Baseline |
| Placebo | 3.5% |
| This compound 2 mg | 7.7% |
| This compound 8 mg | 9.2% |
| Table 3: Effect of Inhaled this compound on FEV1 in Asthmatic Patients |
An 8 mg dose of inhaled this compound resulted in a significant improvement in mean FEV1 from 1.5 to 8 hours after inhalation compared to placebo.
Another study in eight aspirin-sensitive asthmatic subjects showed that a single oral dose of 825 mg of this compound caused bronchodilation that lasted for at least nine hours, with an average peak improvement in FEV1 of 18% above baseline.
Discontinuation of Development
Despite showing promising efficacy as a bronchodilator and anti-inflammatory agent in early clinical trials, the development of this compound was discontinued. The termination of its development was due to safety concerns that arose during clinical trials. The specific nature of these adverse effects has not been extensively detailed in publicly available literature. The experience with this compound, however, likely informed the continued development and safety evaluation of other leukotriene receptor antagonists, ultimately leading to the successful development of montelukast.
Conclusion
This compound (MK-679) was a potent and selective CysLT1 receptor antagonist that demonstrated significant potential in the treatment of asthma. Its development provided valuable insights into the pharmacology of leukotriene receptor antagonism and the role of cysteinyl leukotrienes in asthma pathophysiology. Although its journey was cut short due to safety concerns, the research and development efforts surrounding this compound were a crucial step in the evolution of this important class of respiratory therapeutics. The data and knowledge generated from its preclinical and clinical evaluation have contributed to the broader understanding of drug development in the field of respiratory medicine.
References
Verlukast: A Potent and Selective Leukotriene D4 Receptor Antagonist - A Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verlukast (also known as MK-679) is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, a key player in the pathophysiology of asthma and other inflammatory diseases. This technical guide provides an in-depth pharmacological profile of this compound, summarizing its binding affinity, functional antagonism, and in vivo activity. Detailed experimental protocols for key assays are provided, along with visualizations of the leukotriene D4 signaling pathway and a representative experimental workflow for the preclinical characterization of a leukotriene receptor antagonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory and respiratory therapeutics.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the inflammatory cascade.[1] They exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor. Activation of the CysLT1 receptor by its primary ligand, LTD4, triggers a cascade of downstream signaling events that lead to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – all hallmark features of asthma.[2]
The recognition of the pivotal role of the LTD4/CysLT1 receptor axis in allergic and inflammatory conditions spurred the development of a new class of therapeutic agents known as leukotriene receptor antagonists (LTRAs). This compound emerged as a highly potent and selective antagonist of the LTD4 receptor, demonstrating significant promise in preclinical and clinical investigations for the management of asthma.[3] This guide delves into the detailed pharmacological characteristics of this compound, providing the quantitative data and methodological insights necessary for a thorough understanding of its scientific profile.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional antagonism across different experimental systems.
Table 1: In Vitro Receptor Binding Affinity of this compound
This table summarizes the inhibitory concentration (IC50) of this compound in displacing radiolabeled LTD4 from its receptor in various tissue and cell preparations. A lower IC50 value indicates a higher binding affinity.
| Preparation | Radioligand | IC50 (nM) | Reference |
| Guinea Pig Lung Homogenates | [³H]LTD4 | 3.1 ± 0.5 | [4] |
| Human Lung Homogenates | [³H]LTD4 | 8.0 ± 3.0 | [4] |
| Differentiated U937 Cell Membranes | [³H]LTD4 | 10.7 ± 1.6 |
Table 2: In Vitro Functional Antagonism of this compound
This table presents the antagonist dissociation constant (KB) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Tissue Preparation | Agonist | -log KB / pA2 | Reference |
| Guinea Pig Trachea | LTD4 | 8.8 | |
| Guinea Pig Trachea | LTC4 | 8.6 | |
| Guinea Pig Trachea | LTE4 | 8.9 | |
| Human Trachea | LTD4 | 8.3 ± 0.2 |
Table 3: In Vivo Efficacy of this compound
This table highlights the in vivo activity of this compound in antagonizing LTD4-induced bronchoconstriction in animal models.
| Animal Model | Administration Route | Challenge | Effect | Reference |
| Anesthetized Guinea Pigs | Intravenous & Aerosol | Intravenous LTD4 | Antagonized bronchoconstriction | |
| Conscious Squirrel Monkeys | Oral & Aerosol | LTD4 | Blocked LTD4-induced bronchoconstriction | |
| Conscious Sensitized Rats | Oral | Ovalbumin | Blocked ovalbumin-induced bronchoconstriction |
Signaling Pathways and Experimental Workflows
Leukotriene D4 Signaling Pathway
The binding of LTD4 to its Gq-coupled CysLT1 receptor initiates a well-defined signaling cascade, leading to the physiological responses associated with asthma and inflammation. The following diagram illustrates the key components of this pathway.
Caption: Leukotriene D4 (LTD4) signaling pathway and the point of intervention by this compound.
Experimental Workflow for Preclinical Characterization
The preclinical development of a selective LTD4 receptor antagonist like this compound follows a structured workflow, progressing from initial in vitro screening to in vivo efficacy models. The following diagram outlines a typical experimental workflow.
Caption: A representative experimental workflow for the preclinical characterization of an LTD4 receptor antagonist.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to be representative and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the LTD4 receptor.
Materials:
-
Membrane preparations from guinea pig or human lung tissue, or a cell line expressing the CysLT1 receptor.
-
[³H]Leukotriene D4 (Radioligand).
-
This compound (Test compound).
-
Unlabeled LTD4 (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of [³H]LTD4 (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled LTD4 (e.g., 1 µM).
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Trachea Contraction Assay
Objective: To determine the functional antagonist activity (KB or pA2) of this compound against LTD4-induced smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2.
-
Leukotriene D4 (Agonist).
-
This compound (Antagonist).
-
Organ baths with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect out the trachea. Cut the trachea into rings, approximately 2-3 mm in width. Suture the rings together to form a tracheal chain or use individual rings.
-
Mounting: Suspend the tracheal preparation in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
-
Contraction and Antagonism:
-
Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for LTD4.
-
-
Data Analysis: Plot the contractile response (as a percentage of the maximum response to a standard contractile agent like KCl) against the logarithm of the LTD4 concentration. Determine the EC50 values for LTD4 in the absence and presence of this compound. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist]) to determine the pA2 value.
Calcium Mobilization Assay (FLIPR)
Objective: To assess the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.
Materials:
-
A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Leukotriene D4 (Agonist).
-
This compound (Antagonist).
-
A Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the CysLT1 receptor-expressing cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate. Also, prepare a solution of LTD4 at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a short period.
-
The instrument will then add the this compound solutions from the compound plate to the cell plate. Incubate for a specified time (e.g., 15-30 minutes).
-
Following the antagonist pre-incubation, the instrument will add the LTD4 solution to stimulate the cells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by calculating the percentage inhibition of the LTD4-induced calcium response at each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
The pharmacological data presented in this technical guide unequivocally establish this compound as a potent and selective antagonist of the leukotriene D4 receptor. Its high affinity for both guinea pig and human CysLT1 receptors, coupled with its effective functional antagonism of LTD4-induced smooth muscle contraction, underscores its potential as a therapeutic agent. Furthermore, the demonstrated in vivo efficacy in relevant animal models of bronchoconstriction provides a strong rationale for its clinical development in asthma and related inflammatory airway diseases.
The detailed experimental protocols and workflow diagrams included in this guide offer a practical framework for the continued investigation of this compound and the discovery of novel leukotriene receptor antagonists. As our understanding of the complexities of inflammatory signaling pathways continues to evolve, targeted therapies like this compound will remain at the forefront of efforts to develop more effective and personalized treatments for a range of debilitating conditions. Clinical trials with this compound have shown modest but significant bronchodilation in asthmatic patients, supporting its potential benefit in the treatment of asthma. Further research and clinical evaluation are warranted to fully elucidate the therapeutic role of this compound in the management of asthma and other leukotriene-mediated disorders.
References
- 1. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
In Vitro Binding Affinity of Verlukast to Leukotriene Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Verlukast, a potent and selective leukotriene receptor antagonist. The document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Quantitative Binding Affinity of this compound
This compound, also known as MK-679, demonstrates high affinity and selectivity for the cysteinyl leukotriene 1 (CysLT1) receptor, which is responsible for mediating the inflammatory actions of leukotriene D4 (LTD4). The in vitro binding affinity of this compound has been determined through competitive radioligand binding assays, primarily utilizing [3H]leukotriene D4 as the radioligand. The inhibitory constant (IC50) values from various studies are summarized below, highlighting the compound's potency.
| Preparation Source | Radioligand | Parameter | Value | Reference |
| Guinea-pig Lung Homogenates | [3H]Leukotriene D4 | IC50 | 3.1 ± 0.5 nM | [1][2] |
| Human Lung Homogenates | [3H]Leukotriene D4 | IC50 | 8.0 ± 3.0 nM | [1][2] |
| DMSO-differentiated U937 Cell Membranes | [3H]Leukotriene D4 | IC50 | 10.7 ± 1.6 nM | [1] |
| Guinea-pig Lung Homogenates | [3H]Leukotriene C4 | IC50 | 19 and 33 µM |
The data clearly indicates that this compound is a potent inhibitor of LTD4 binding to its receptor across different tissue and cell preparations. Conversely, its affinity for the leukotriene C4 (LTC4) binding sites is significantly lower, with IC50 values in the micromolar range, demonstrating its selectivity for the CysLT1 receptor.
Experimental Protocols
The determination of this compound's binding affinity to leukotriene receptors is primarily achieved through radioligand binding assays. Below is a synthesized protocol based on established methodologies.
Preparation of Biological Membranes
2.1.1. Guinea-pig Lung Homogenates
-
Euthanize guinea pigs and excise the lungs.
-
Place the lung tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Mince the tissue and homogenize using a Polytron or similar tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2.1.2. Human Lung Homogenates
The protocol for preparing human lung homogenates is similar to that for guinea pig lungs, with the tissue being obtained from appropriate research tissue banks.
2.1.3. U937 Cell Membranes
-
Culture U937 cells (a human monocytic cell line) under standard conditions.
-
Induce differentiation towards a macrophage-like phenotype by treating the cells with dimethyl sulfoxide (DMSO).
-
Harvest the differentiated cells by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Allow the cells to swell on ice and then disrupt them using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer, followed by protein concentration determination.
Radioligand Binding Assay
-
Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl (pH 7.4) containing divalent cations such as 5 mM MgCl2 and 5 mM CaCl2.
-
Incubation: In a 96-well plate, combine the prepared membrane suspension (containing a specific amount of protein), a fixed concentration of [3H]LTD4 (the radioligand), and varying concentrations of this compound (the competitor).
-
Total and Non-specific Binding:
-
For determining total binding, some wells will contain only the membranes and the radioligand.
-
For determining non-specific binding, other wells will contain the membranes, the radioligand, and a high concentration of an unlabeled CysLT1 receptor antagonist (e.g., unlabeled LTD4 or another potent antagonist) to saturate the receptors.
-
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [3H]LTD4 binding, using non-linear regression analysis.
-
Visualizations
Signaling Pathways
The binding of leukotriene D4 to the CysLT1 receptor initiates a cascade of intracellular signaling events that contribute to the inflammatory response. This compound, by blocking this initial binding step, prevents the activation of these downstream pathways.
CysLT1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of this compound.
Workflow for Determining this compound Binding Affinity via Radioligand Assay.
References
Verlukast's Role in Modulating Immune System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verlukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.[1][2][3] While clinically developed for asthma, its mechanism of action provides a compelling basis for its role as a modulator of various immune system pathways.[3] This document provides an in-depth technical overview of this compound's core mechanism, its effects on key immune cells and signaling cascades, and detailed experimental protocols for assessing its activity. By competitively blocking the binding of cysteinyl leukotrienes (CysLTs) — specifically LTC4, LTD4, and LTE4 — to the CysLT1 receptor, this compound effectively attenuates the pro-inflammatory responses these lipid mediators orchestrate.[4] This includes inhibiting eosinophil and mast cell activation, modulating T-lymphocyte and dendritic cell function, and reducing the secretion of several pro-inflammatory cytokines. This guide consolidates quantitative data, outlines experimental methodologies, and provides visual diagrams of the relevant pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Antagonism of the CysLT1 Receptor
The primary mechanism of this compound involves the competitive, selective, and high-affinity antagonism of the CysLT1 receptor. CysLTs are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Upon synthesis, primarily by innate immune cells like mast cells, eosinophils, and macrophages, CysLTs (LTD4, LTC4, LTE4) are released and bind to their cognate G protein-coupled receptors, CysLT1R and CysLT2R.
Binding to the CysLT1 receptor, in particular, triggers a cascade of pro-inflammatory events, including:
-
Smooth muscle constriction
-
Increased vascular permeability and edema
-
Recruitment and activation of inflammatory cells, especially eosinophils
-
Mucus hypersecretion
This compound specifically blocks the CysLT1 receptor, thereby preventing the initiation of these downstream signaling events. This targeted action disrupts a central pathway in allergic and eosinophilic inflammation.
Quantitative Pharmacological Profile
This compound's potency has been characterized through various in vitro binding and functional assays. The data highlights its high affinity and selectivity for the LTD4 binding site on the CysLT1 receptor.
Table 1: In Vitro Potency of this compound
| Assay Type | Preparation | Target Ligand | Metric | Value | Reference |
|---|---|---|---|---|---|
| Receptor Binding | Guinea-Pig Lung Homogenates | [3H]leukotriene D4 | IC50 | 3.1 ± 0.5 nM | |
| Receptor Binding | Human Lung Homogenates | [3H]leukotriene D4 | IC50 | 8.0 ± 3.0 nM | |
| Receptor Binding | U937 Cell Membranes | [3H]leukotriene D4 | IC50 | 10.7 ± 1.6 nM | |
| Functional Antagonism | Guinea-Pig Trachea | leukotriene C4 | -log KB | 8.6 | |
| Functional Antagonism | Guinea-Pig Trachea | leukotriene D4 | -log KB | 8.8 | |
| Functional Antagonism | Guinea-Pig Trachea | leukotriene E4 | -log KB | 8.9 |
| Functional Antagonism | Human Trachea | leukotriene D4 | -log KB | 8.3 ± 0.2 | |
IC50: Half maximal inhibitory concentration. -log KB: A measure of antagonist potency.
Modulation of Key Immune Cells and Pathways
This compound's blockade of the CysLT1 receptor has significant downstream consequences for multiple immune cell types, disrupting the inflammatory network.
Eosinophils and Mast Cells
Eosinophils and mast cells are central to type 2 inflammatory responses and are considered an "allergic effector unit".
-
Eosinophils: CysLTs are powerful chemoattractants and survival factors for eosinophils. By blocking CysLT1R, this compound and other '-lukasts' inhibit the recruitment of eosinophils to inflammatory sites and reduce their survival. Clinical trials with Montelukast, a closely related CysLT1R antagonist, have demonstrated a reduction in mean peripheral blood eosinophils by 13-15% compared to placebo.
-
Mast Cells: Mast cells are a primary source of CysLTs. While this compound does not directly inhibit mast cell degranulation, it blocks the effects of the CysLTs they release, thus breaking a positive feedback loop where CysLTs recruit other inflammatory cells that, in turn, can further activate mast cells.
Dendritic Cells (DCs)
DCs are critical antigen-presenting cells that bridge innate and adaptive immunity.
-
Human monocyte-derived DCs (moDCs) express the CysLT1 receptor.
-
Stimulation with LTC4 induces DCs to release the eosinophil chemoattractant RANTES (CCL5) and enhances their ability to induce T cell proliferation.
-
Montelukast has been shown to completely block both of these LTC4-induced effects, suggesting that this compound would similarly prevent DC activation by CysLTs, thereby dampening the initiation of an exaggerated adaptive immune response.
T-Lymphocytes
Recent evidence indicates that CysLT1R antagonists can directly modulate T-cell function.
-
Receptor Expression: Resting T-cells express low levels of CysLT receptors, but expression increases significantly upon T-cell receptor (TCR) activation.
-
Functional Effects: In vitro studies with Montelukast show that it can reduce T-cell proliferation in response to TCR engagement. Interestingly, it also appears to skew the cytokine profile by increasing IFN-gamma production, suggesting a potential shift away from a purely Th2 response.
-
Th17 Differentiation: In a mouse model of experimental autoimmune encephalomyelitis (EAE), Montelukast was shown to ameliorate disease by inhibiting Th17 differentiation and decreasing the expression of IL-17 and its master regulator, RORγt. This suggests a role for the CysLT1R pathway in regulating Th17-mediated autoimmunity.
Macrophages and the NF-κB Pathway
CysLT1R antagonists can influence macrophage activity and key inflammatory signaling pathways.
-
M2 Macrophages: Montelukast has been shown to suppress the lipopolysaccharide (LPS)-induced release of M2-related cytokines (IL-10) and chemokines (CCL1) from alternatively activated (M2) macrophages.
-
NF-κB Signaling: This suppressive effect on macrophages may be mediated through the inhibition of the MAPK-p38 and NF-κB-p65 signaling pathways. The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. By modulating NF-κB, this compound may have broader anti-inflammatory effects beyond the direct antagonism of CysLT actions.
Detailed Experimental Protocols
The following protocols describe key methodologies used to characterize the activity of CysLT1R antagonists like this compound.
Protocol: Radioligand Binding Assay for CysLT1 Receptor
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC50).
-
1. Membrane Preparation:
-
Homogenize tissue rich in CysLT1 receptors (e.g., guinea pig or human lung tissue) in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer to a specific protein concentration.
-
-
2. Binding Reaction:
-
In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1R ligand (e.g., [3H]leukotriene D4), and varying concentrations of the test compound (this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled CysLT agonist).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Isolated Tracheal Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced muscle contraction.
-
1. Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Place the trachea in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 / 5% CO2.
-
Cut the trachea into rings or strips. Suspend the tissue preparations in an organ bath filled with the gassed salt solution maintained at 37°C.
-
-
2. Isometric Tension Measurement:
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washes.
-
-
3. Antagonist Incubation:
-
Add this compound (or vehicle control) to the organ bath at a specific concentration and incubate for a predetermined time (e.g., 30-60 minutes).
-
-
4. Agonist Challenge:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of a CysLT agonist (e.g., LTD4) to the organ bath.
-
Record the contractile force after each addition until a maximal response is achieved.
-
-
5. Data Analysis:
-
Plot the contractile response against the log concentration of the agonist for both control and this compound-treated tissues.
-
The rightward shift in the dose-response curve in the presence of this compound indicates competitive antagonism.
-
Use the Schild regression analysis to calculate the pA2 or KB value, which quantifies the antagonist's potency.
-
Conclusion
This compound's role as an immune modulator is a direct consequence of its precise pharmacological action as a CysLT1 receptor antagonist. By interrupting the signaling of cysteinyl leukotrienes, this compound influences a broad spectrum of immune cells and pathways that are pivotal in allergic and other inflammatory conditions. It effectively reduces the recruitment and activity of eosinophils, modulates the function of dendritic cells and T-lymphocytes, and may exert broader anti-inflammatory effects through pathways such as NF-κB. The quantitative data and experimental protocols provided herein offer a solid foundation for further research into the therapeutic potential of this compound and other CysLT1R antagonists in a range of immune-mediated diseases.
References
Early-Phase Clinical Development of Verlukast (MK-679) for Asthma: A Technical Review
Executive Summary: Verlukast (MK-679) is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor investigated for the treatment of asthma. As development was discontinued, publicly available data is limited to early-phase trials conducted in the early 1990s. This technical guide synthesizes the available quantitative data and methodologies from three key early-phase studies: a Phase I single ascending dose pharmacokinetic study in healthy volunteers, a Phase IIa study on the bronchodilator effects of inhaled this compound, and a Phase IIa study on the effects of oral this compound in aspirin-sensitive asthmatics. This document presents the data in structured tables, provides detailed experimental protocols, and visualizes the underlying mechanism and trial workflows as per the core requirements.
Mechanism of Action: CysLT1 Receptor Antagonism
This compound exerts its pharmacological effect by competitively binding to the cysteinyl leukotriene type 1 (CysLT1) receptor. In asthma pathophysiology, inflammatory cells release cysteinyl leukotrienes (LTC4, LTD4, LTE4), which then bind to CysLT1 receptors on airway smooth muscle and other cells. This binding event triggers a cascade of effects including bronchoconstriction, increased vascular permeability leading to edema, and enhanced mucus secretion. By blocking the CysLT1 receptor, this compound inhibits these downstream effects, thereby mitigating key features of an asthmatic response.
Phase I: Oral Pharmacokinetics & Food Interaction
This Phase I study aimed to characterize the single-dose oral pharmacokinetic profile of this compound and assess the impact of food on its absorption in healthy volunteers. The following data and protocol are reconstructed from the published abstract as the full study text was not available.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of Oral this compound in Healthy Males (n=12)
| Parameter | 75 mg (Fasted) | 250 mg (Fasted) | 500 mg (Fasted) | 500 mg (Fed) |
|---|---|---|---|---|
| Cmax (ng/mL) | Mean (SD) | Mean (SD) | Mean (SD) | Mean (SD) |
| Value NA | Value NA | Value NA | 22% Decrease vs. Fasted | |
| AUC (ng·h/mL) | Mean (SD) | Mean (SD) | Mean (SD) | Mean (SD) |
| Value NA | Value NA | Disproportionate Increase | 13% Decrease vs. Fasted | |
| Tmax (h) | Median (Range) | Median (Range) | Median (Range) | Median (Range) |
| Value NA | Value NA | Value NA | Value NA |
NA: Not Available in abstract. The study noted dose-related increases in Cmax and a disproportionately greater increase in AUC at the 500 mg dose compared to the 75 mg dose.
Experimental Protocol: Reconstructed Phase I PK Study
-
Study Design: Open-label, single-dose, randomized, four-period crossover study.
-
Subject Population: 12 healthy male volunteers.
-
Treatment Arms:
-
75 mg this compound tablet (fasted state).
-
250 mg this compound tablet (fasted state).
-
500 mg this compound (2 x 250 mg tablets) (fasted state).
-
500 mg this compound (2 x 250 mg tablets) (administered immediately after a standard high-fat breakfast).
-
-
Washout Period: A sufficient washout period was implemented between each treatment period.
-
Pharmacokinetic Sampling: Venous blood samples were collected at pre-dose and at specified time points post-dose. Plasma was separated and stored at -20°C until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) or LC-MS/MS method.
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles using non-compartmental analysis.
-
Statistical Analysis: Parameters were compared across dose levels and between fed/fasted states using appropriate statistical models (e.g., ANOVA).
Phase IIa: Efficacy of Inhaled this compound
This study investigated the safety, tolerability, and bronchodilator properties of inhaled this compound in asthmatic patients. The data and protocol are reconstructed based on the published abstract.
Data Presentation
Table 2: Maximum Percent Change in FEV1 from Baseline in Asthmatic Subjects (n=12)
| Treatment Group | Maximum Mean % Increase in FEV1 | Time to Max Increase (h) |
|---|---|---|
| Placebo | 3.5% | 2 |
| This compound 2 mg | 7.7% | 2 |
| This compound 8 mg | 9.2%* | 2 |
*Statistically significant improvement compared to placebo (p < 0.05) from 1.5 through 8 hours post-inhalation.
Experimental Protocol: Reconstructed Inhaled Efficacy Study
-
Study Design: Randomized, double-blind, placebo-controlled, three-way crossover study.
-
Subject Population: 12 subjects with a clinical diagnosis of asthma and demonstrated airway reversibility (>15% increase in FEV1 post-salbutamol).
-
Treatment Arms (Administered via Metered Dose Inhaler):
-
Placebo MDI.
-
This compound 2 mg MDI.
-
This compound 8 mg MDI.
-
-
Study Procedure: On three separate study days, subjects received one of the three treatments. Pulmonary function (FEV1) was assessed at baseline and at regular intervals for 8 hours. After 8 hours, a second dose of the same test drug was administered.
-
Primary Efficacy Endpoint: Change in Forced Expiratory Volume in 1 second (FEV1) from baseline over the 8-hour post-dose period.
-
Secondary Endpoint: Additive effect on bronchodilation. 30 minutes after the second dose (at 8.5 hours), a beta-2 agonist (salbutamol) dose-response curve was generated by administering cumulative doses of 200, 400, and 800 µg.
-
Safety Assessments: Monitoring of adverse events and vital signs throughout the study.
Phase IIa: Efficacy of Oral this compound in Aspirin-Sensitive Asthma
This study evaluated the effect of a single oral dose of this compound on baseline pulmonary function in asthmatic patients with known aspirin intolerance, a population often characterized by elevated leukotriene production. The following data and protocol are based on the full-text publication by Dahlén et al. in Thorax (1993).
Data Presentation
Table 3: Subject Characteristics (n=8)
| Characteristic | Value |
|---|---|
| Age (years), mean (range) | 42 (28-56) |
| Gender | 5 Female, 3 Male |
| Baseline FEV1 (% predicted), mean (range) | 78% (58-99%) |
| Inhaled Corticosteroid Use | 6 of 8 subjects |
| Daily Corticosteroid Dose (µg) | 400-1200 |
Table 4: Mean Change in FEV1 (Liters) from Pre-Dose Baseline
| Time Post-Dose | Placebo (Mean ± SEM) | This compound 825 mg (Mean ± SEM) |
|---|---|---|
| 1 h | -0.01 ± 0.04 | 0.19 ± 0.06* |
| 3 h | 0.03 ± 0.05 | 0.34 ± 0.08* |
| 5 h | 0.01 ± 0.06 | 0.35 ± 0.08* |
| 7 h | -0.03 ± 0.07 | 0.29 ± 0.08* |
| 9 h | -0.06 ± 0.07 | 0.24 ± 0.08* |
*p < 0.01 compared to placebo.
Experimental Protocol: Oral Dosing in Aspirin-Sensitive Asthma
-
Study Design: Double-blind, randomized, placebo-controlled, two-way crossover study.
-
Subject Population: Eight subjects with stable asthma and a history of aspirin-induced bronchoconstriction confirmed by a prior lysine-aspirin inhalation challenge.
-
Study Visits: The study consisted of two treatment days separated by a washout period of at least one week.
-
Treatment Arms:
-
This compound 825 mg administered orally.
-
Matching placebo administered orally.
-
-
Procedure: On each study day, subjects received either this compound or placebo. Concomitant asthma medications were withheld for at least 8 hours prior to and during the 9-hour observation period.
-
Efficacy Measurement: Spirometry was performed to measure FEV1 immediately before dosing (baseline) and at 1, 3, 5, 7, and 9 hours after drug administration.
-
Statistical Analysis: The FEV1 values at each time point were expressed as the absolute change from the pre-dose baseline. The effects of this compound and placebo were compared using a statistical analysis suitable for a crossover design, such as a paired t-test or analysis of variance.
Conclusion
The early-phase clinical data for this compound (MK-679) demonstrated foundational evidence of its intended biological activity. The Phase I study established a preliminary pharmacokinetic profile, while Phase IIa studies indicated that both inhaled and oral formulations could induce modest but statistically significant bronchodilation in asthmatic subjects. Notably, the bronchodilator effect was more pronounced in aspirin-sensitive asthmatics, a population with a known leukotriene-driven pathophysiology. While these findings were promising, the drug's development was ultimately discontinued, and no further public data from later-phase trials are available. This synthesized guide provides a technical overview of the initial clinical exploration of this CysLT1 receptor antagonist.
Verlukast: A Comprehensive Technical Guide to its Cellular Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verlukast (also known as MK-679) is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key component in the inflammatory cascade of respiratory diseases such as asthma. This document provides an in-depth technical overview of the cellular targets and molecular interactions of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This guide details the quantitative pharmacology of this compound, outlines the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways involved in its mechanism of action.
Primary Cellular Target: Cysteinyl Leukotriene 1 (CysLT1) Receptor
This compound's principal mechanism of action is the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells. This compound selectively binds to the CysLT1 receptor, thereby preventing the binding of its endogenous ligand, LTD4, and inhibiting the subsequent downstream signaling events.[1]
Binding Affinity and Potency
The affinity of this compound for the CysLT1 receptor has been quantified in various in vitro systems. These studies demonstrate its high potency and selectivity.
| Preparation | Parameter | Value | Reference |
| Guinea-pig lung homogenates | IC50 vs. [3H]LTD4 | 3.1 ± 0.5 nM | [1] |
| Human lung homogenates | IC50 vs. [3H]LTD4 | 8.0 ± 3.0 nM | [1] |
| U937 cell membrane preparations | IC50 vs. [3H]LTD4 | 10.7 ± 1.6 nM | [1] |
| Guinea-pig trachea (vs. LTD4) | -log KB | 8.8 | |
| Human trachea (vs. LTD4) | -log KB | 8.3 ± 0.2 |
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event leading to smooth muscle contraction and other cellular responses. This compound, by blocking the initial receptor activation, prevents this entire downstream signaling cascade.
Secondary Cellular Target: Multidrug Resistance-Associated Protein 1 (MRP1)
In addition to its primary activity at the CysLT1 receptor, this compound has been identified as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. MRP1 is an ATP-binding cassette (ABC) transporter that plays a role in the cellular efflux of a wide range of substrates, including glutathione conjugates, and is implicated in multidrug resistance in cancer. The inhibition of MRP1 by this compound may have implications for its overall pharmacological profile and potential therapeutic applications beyond respiratory diseases.
Inhibitory Activity against MRP1
| Assay | Parameter | Value | Reference |
| MRP1-mediated [3H]LTC4 transport into membrane vesicles | Ki | 0.67 µM | |
| Reversal of MRP-mediated multidrug resistance | - | RU486, a known MRP inhibitor, was shown to down-modulate MRP-mediated drug resistance. This compound's inhibitory action on MRP1 suggests a similar potential. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document, offering a practical guide for researchers aiming to replicate or build upon these findings.
Radioligand Binding Assay for CysLT1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor in U937 cell membranes.
Objective: To determine the IC50 value of this compound for the displacement of [3H]LTD4 from CysLT1 receptors.
Materials:
-
U937 human monocytic cell line
-
Dimethyl sulfoxide (DMSO) for cell differentiation
-
[3H]Leukotriene D4 ([3H]LTD4)
-
Unlabeled LTD4
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture U937 cells in appropriate media.
-
Induce differentiation into a macrophage-like phenotype by treating with DMSO.
-
Harvest the differentiated cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [3H]LTD4 (final concentration of ~0.5 nM).
-
50 µL of either binding buffer (for total binding), unlabeled LTD4 (1 µM, for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]LTD4 binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]LTD4 binding) using non-linear regression analysis.
-
In Vitro Guinea Pig Trachea Contraction Assay
This protocol describes the methodology to assess the functional antagonism of this compound on LTD4-induced contractions of isolated guinea pig tracheal smooth muscle.
Objective: To determine the -log KB (pA2) value of this compound as a competitive antagonist of LTD4-induced tracheal contraction.
Materials:
-
Male Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Leukotriene D4 (LTD4)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings (2-3 mm wide).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Contraction Assay:
-
After equilibration, induce a submaximal contraction with an agonist (e.g., histamine or carbachol) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Add this compound (at a fixed concentration, e.g., 10 nM, 30 nM, 100 nM) or vehicle to the organ baths and incubate for 30 minutes.
-
Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ baths.
-
Record the isometric contractions using force transducers.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., KCl).
-
Plot the log concentration of LTD4 against the response for each concentration of this compound.
-
Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
-
MRP1-Mediated Transport Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the transport of a known MRP1 substrate, such as [3H]LTC4, into membrane vesicles.
Objective: To determine the Ki value of this compound for the inhibition of MRP1-mediated transport.
Materials:
-
Membrane vesicles from cells overexpressing MRP1 (e.g., HeLa-T5 or GLC4/Adr)
-
[3H]Leukotriene C4 ([3H]LTC4)
-
This compound
-
ATP and AMP
-
Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 250 mM sucrose and 10 mM MgCl2)
-
Ice-cold stop solution (e.g., transport buffer without ATP)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Vesicle Preparation:
-
Prepare inside-out membrane vesicles from MRP1-overexpressing cells.
-
-
Transport Assay:
-
Pre-warm the membrane vesicles (5-10 µg protein) in transport buffer at 37°C.
-
Add varying concentrations of this compound or vehicle.
-
Initiate the transport reaction by adding a mixture of [3H]LTC4 (e.g., 50 nM) and either ATP (4 mM) or AMP (4 mM, as a control for non-specific binding and passive diffusion).
-
Incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
-
Filtration and Counting:
-
Terminate the transport by adding ice-cold stop solution followed by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold stop solution.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from that in the ATP-containing samples.
-
Plot the percentage of inhibition of ATP-dependent transport against the logarithm of the this compound concentration.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a highly potent and selective antagonist of the CysLT1 receptor, a key mediator in the inflammatory pathways of asthma and other respiratory diseases. Its mechanism of action involves the competitive inhibition of LTD4 binding, leading to the attenuation of downstream signaling events such as intracellular calcium mobilization and smooth muscle contraction. Furthermore, this compound exhibits inhibitory activity against the MRP1 transporter, which may contribute to its overall pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of CysLT1 receptor antagonists and for exploring the broader therapeutic potential of this compound.
References
Verlukast: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of Verlukast. Due to the limited availability of specific public data on this compound, this guide also draws upon information from structurally and functionally related leukotriene receptor antagonists, such as Montelukast and Zafirlukast, to provide a broader understanding of the compound's likely behavior. This information is intended to guide formulation development, analytical method design, and stability testing.
Core Concepts: Solubility Profile
Table 1: Quantitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Remarks |
| This compound | Dimethyl Sulfoxide (DMSO) | 5.15 mg/mL (10.00 mM)[1] | Requires sonication and warming for dissolution.[1] |
| Methanol | Slightly soluble[2] | Heating and sonication may be required.[2] | |
| Tetrahydrofuran (THF) | Slightly soluble[2] | Sonication may be required. | |
| Montelukast Sodium | Ethanol | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | ||
| Dimethylformamide (DMF) | ~30 mg/mL | ||
| Water | 10 mg/mL | ||
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.15 mg/mL in a 1:9 ethanol:PBS solution) | Pre-dissolving in a small amount of an organic solvent like ethanol is recommended for aqueous buffer preparations. | |
| Pranlukast | Aqueous Solutions | pH-dependent | Solubility increases at higher pH values. |
Based on the available data, this compound is likely to exhibit good solubility in polar aprotic solvents like DMSO. Its solubility in protic solvents such as methanol appears to be more limited. The pH-dependent solubility of the related compound Pranlukast suggests that the aqueous solubility of this compound, which also possesses acidic and basic functional groups, is likely to be influenced by pH.
Core Concepts: Stability Profile
Understanding the stability of this compound under various stress conditions is paramount for developing a robust formulation with an adequate shelf-life. While specific degradation kinetics for this compound are not widely published, forced degradation studies on the closely related compound Montelukast provide a strong indication of potential degradation pathways.
Table 2: Stability of this compound and Inferred Stability Based on Montelukast Studies
| Condition | Solvent/State | Observations and Potential Degradation Products |
| Storage (this compound) | DMSO solution | Stable for 6 months at -80°C and 1 month at -20°C. |
| Photostability (Inferred from Montelukast) | Solution (e.g., 70% Methanol) | Unstable when exposed to light, particularly daylight and UV light. Major photoproduct is the cis-isomer. |
| Solid State | Significant degradation observed after exposure to daylight. Major photoproduct is Montelukast S-oxide. | |
| Thermal Stability (Inferred from Montelukast) | Solution (65°C) | Highly stable in alkaline (NaOH) solution. Degrades rapidly in acidic and oxidative (H₂O₂) solutions. |
| Solid State (40°C/75% RH) | The major degradation product is Montelukast S-oxide. | |
| pH Sensitivity (Inferred from Montelukast) | Acidic Solution | Rapid degradation. |
| Alkaline Solution | Highly stable. |
These findings suggest that this compound is likely susceptible to degradation via oxidation and photodegradation, particularly forming isomeric impurities and oxides. Formulation strategies should, therefore, consider the use of antioxidants and light-protective packaging. The stability in alkaline conditions and instability in acidic conditions will be a critical factor in the development of liquid oral formulations.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, established methods for similar compounds can be readily adapted.
Solubility Determination: Shake-Flask Method
The conventional shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products. Based on methods developed for Montelukast and Zafirlukast, a suitable starting point for a this compound method would be:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3.5-5.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm, as used for Montelukast).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30°C.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a solution and a solid sample of this compound to light sources as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
Samples from each stress condition should be analyzed by the developed stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Mechanism of Action: Leukotriene D4 Receptor Antagonism
This compound exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. This action blocks the pro-inflammatory effects of leukotrienes in the airways.
Caption: this compound blocks the binding of leukotrienes to the CysLT1 receptor.
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for the shake-flask solubility determination of this compound.
Logical Relationship: Forced Degradation Study Design
This diagram outlines the logical flow for conducting forced degradation studies to understand the stability of this compound.
Caption: Design of forced degradation studies for this compound.
References
Methodological & Application
Verlukast: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlukast, also known as MK-679, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They exert their effects by binding to CysLT receptors, with the CysLT1 receptor mediating key pathological responses such as bronchoconstriction, mucus secretion, and inflammatory cell recruitment. This compound competitively inhibits the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby blocking these pro-inflammatory signaling pathways. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the pharmacological activity of this compound.
Mechanism of Action
This compound is a competitive antagonist of the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2][3] Upon activation by its endogenous ligands (LTD4 > LTC4 > LTE4), the CysLT1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells. This compound exerts its therapeutic effect by blocking the initial step of this cascade – the binding of cysteinyl leukotrienes to the CysLT1 receptor.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound from various cell-based and tissue-based assays.
| Assay Type | Target | Species/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | CysLT1 Receptor | Guinea Pig Lung Homogenate | IC50 | 3.1 ± 0.5 nM | |
| Radioligand Binding | CysLT1 Receptor | Human Lung Homogenate | IC50 | 8.0 ± 3.0 nM | |
| Radioligand Binding | CysLT1 Receptor | Differentiated U937 Cell Membranes | IC50 | 10.7 ± 1.6 nM | |
| Functional Antagonism | CysLT1 Receptor (LTD4-induced contraction) | Guinea Pig Trachea | -log KB | 8.8 | |
| Functional Antagonism | CysLT1 Receptor (LTC4-induced contraction) | Guinea Pig Trachea | -log KB | 8.6 | |
| Functional Antagonism | CysLT1 Receptor (LTE4-induced contraction) | Guinea Pig Trachea | -log KB | 8.9 | |
| Functional Antagonism | CysLT1 Receptor (LTD4-induced contraction) | Human Trachea | -log KB | 8.3 ± 0.2 |
Experimental Protocols
Herein, we provide detailed protocols for three key in vitro cell-based assays to evaluate the efficacy of this compound.
CysLT1 Receptor Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.
Materials:
-
Cell Line: U937 cells (human monocytic cell line) differentiated with dimethyl sulfoxide (DMSO).
-
Radioligand: [3H]-Leukotriene D4 ([3H]-LTD4).
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 10 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation Cocktail.
-
-
Equipment:
-
Cell culture supplies.
-
Homogenizer.
-
Centrifuge.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
-
Protocol:
-
Membrane Preparation:
-
Culture U937 cells and differentiate them into a macrophage-like phenotype by treating with 1.3% DMSO for 48-72 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of Binding Buffer (for total binding).
-
50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]-LTD4 (final concentration ~0.5 nM) to all wells.
-
Add 100 µL of the prepared cell membrane suspension (approximately 20-40 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LTD4) using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CysLT1 receptor agonist.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the human CysLT1 receptor.
-
Agonist: Leukotriene D4 (LTD4).
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
-
Equipment:
-
Cell culture supplies.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
-
Protocol:
-
Cell Preparation:
-
Seed the CysLT1-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS containing probenecid, leaving 100 µL of buffer in each well.
-
-
Assay Performance:
-
Prepare a plate with varying concentrations of this compound (or vehicle control) at a 2x final concentration.
-
Prepare a separate plate with a 2x final concentration of LTD4 (e.g., a concentration that gives a submaximal response, such as the EC80).
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add 50 µL of the this compound solution (or vehicle) to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence for a few seconds.
-
Inject 50 µL of the LTD4 solution into the wells and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (100% response).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value for this compound's inhibition of the LTD4-induced calcium response.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of inflammatory cells towards a chemoattractant, which is a key function of cysteinyl leukotrienes.
Materials:
-
Cell Line: HL-60 cells (human promyelocytic leukemia cell line) differentiated into neutrophil-like cells, or EoL-1 cells (human eosinophilic cell line).
-
Chemoattractant: Leukotriene D4 (LTD4).
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640) with 0.5% BSA.
-
PBS.
-
-
Equipment:
-
Cell culture supplies.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).
-
Multi-well plates compatible with the chemotaxis chamber.
-
Incubator.
-
Microscope.
-
Cell counting method (e.g., hemocytometer or automated cell counter).
-
Protocol:
-
Cell Preparation:
-
Culture HL-60 or EoL-1 cells according to standard protocols. For HL-60 cells, induce differentiation into a neutrophil-like phenotype by treating with 1.3% DMSO for 5-6 days.
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in assay medium (RPMI-1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add 600 µL of assay medium containing LTD4 (e.g., 10 nM) as the chemoattractant. For the negative control, add assay medium without LTD4.
-
In the upper chamber (the Transwell insert), add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells).
-
-
Incubation and Cell Migration:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., Giemsa or crystal violet).
-
Count the number of migrated cells in several microscopic fields for each membrane.
-
Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye (e.g., Calcein AM) and a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates the CysLT1 receptor signaling pathway and the point of intervention by this compound.
References
- 1. Pharmacology of the leukotriene antagonist this compound: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Verlukast in Animal Models of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Verlukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, in preclinical animal models of allergic asthma. The information presented is intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus overproduction, and airway remodeling.[1][2][3] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that play a crucial role in the pathophysiology of asthma.[4][5] They are released from various inflammatory cells, such as mast cells and eosinophils, and mediate their effects by binding to CysLT receptors. This compound, and its widely studied sodium salt Montelukast, function by selectively blocking the CysLT1 receptor, thereby inhibiting the inflammatory cascade and bronchoconstriction associated with allergic asthma. Animal models are indispensable tools for investigating the mechanisms of allergic asthma and for the preclinical evaluation of novel therapeutics like this compound.
Mechanism of Action of this compound
This compound is a competitive antagonist of the CysLT1 receptor. By binding to this receptor on airway smooth muscle cells and inflammatory cells, it prevents the binding of cysteinyl leukotrienes. This blockade leads to the inhibition of a cascade of downstream events that contribute to the symptoms of asthma, including:
-
Bronchoconstriction: Prevention of airway smooth muscle contraction.
-
Airway Edema: Reduction of increased vascular permeability.
-
Mucus Secretion: Attenuation of enhanced mucus production.
-
Inflammatory Cell Recruitment: Inhibition of the infiltration of inflammatory cells, particularly eosinophils.
The signaling pathway affected by this compound is illustrated in the diagram below.
Caption: Signaling pathway of this compound's mechanism of action.
Commonly Used Animal Models
The most prevalent animal models for studying allergic asthma involve sensitization and subsequent challenge with an allergen.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model: This is the most widely used model and can be established in various species, including mice (BALB/c and C57BL/6 strains are common) and guinea pigs. Animals are typically sensitized by intraperitoneal injections of OVA with an adjuvant like aluminum hydroxide, followed by airway challenge with aerosolized OVA. This model effectively mimics key features of human asthma, such as eosinophilic inflammation, mucus hypersecretion, and AHR.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model: This model utilizes a clinically relevant allergen and is known to induce a robust Th2-type inflammatory response, eosinophilic inflammation, and AHR.
-
Other Models: Other allergens such as Alternaria alternata can also be used to induce an asthma-like phenotype in animals.
Experimental Protocols
Below are detailed protocols for a typical OVA-induced allergic asthma study in mice to evaluate the efficacy of this compound.
I. Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol is designed to induce an acute allergic airway inflammation.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound (Montelukast sodium)
-
Sterile phosphate-buffered saline (PBS)
-
Methacholine
-
Equipment for intraperitoneal injection, aerosol challenge, and measurement of airway hyperresponsiveness.
Experimental Workflow:
Caption: Experimental workflow for an OVA-induced asthma model.
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.
-
-
This compound Administration:
-
Treatment protocols can vary. A common approach is to administer this compound daily, starting one day before the first challenge and continuing throughout the challenge period.
-
This compound can be administered via various routes, including intraperitoneally (e.g., 10-25 mg/kg), intravenously (e.g., 25 mg/kg), or orally. The vehicle control group should receive the same volume of the vehicle (e.g., saline).
-
-
Airway Challenge:
-
On days 21, 22, and 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine.
-
-
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis:
-
Immediately following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.
-
Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.
-
The supernatant can be stored for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA.
-
-
Lung Histopathology:
-
After BALF collection, perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
-
II. Chronic Allergic Asthma Model
To study the effects of this compound on airway remodeling, a chronic model with repeated allergen challenges over a longer period is necessary.
Procedure:
-
Sensitization:
-
Sensitize mice on days 0 and 14 as described in the acute model.
-
-
Chronic Challenge:
-
Challenge the mice with aerosolized OVA two to three times a week for several weeks (e.g., 4-8 weeks).
-
-
This compound Administration:
-
Administer this compound daily throughout the chronic challenge period.
-
-
Assessment:
-
In addition to AHR, BALF analysis, and standard histology, assess airway remodeling by measuring:
-
Subepithelial fibrosis using Masson's trichrome staining.
-
Airway smooth muscle mass by staining for α-smooth muscle actin.
-
-
Data Presentation
The following tables summarize the expected effects of this compound treatment in animal models of allergic asthma based on published literature.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Cell Type | OVA-Challenged (Vehicle) | OVA-Challenged + this compound | Expected Outcome | Citations |
| Total Cells | Increased | Significantly Decreased | Reduction in overall inflammation | |
| Eosinophils | Markedly Increased | Significantly Decreased (>90% reduction in some studies) | Potent inhibition of eosinophilic inflammation | |
| Neutrophils | Increased | Decreased | Reduction in neutrophilic inflammation | |
| Lymphocytes | Increased | Decreased | Modulation of the adaptive immune response |
Table 2: Effect of this compound on Th2 Cytokine Levels
| Cytokine | Location | OVA-Challenged (Vehicle) | OVA-Challenged + this compound | Expected Outcome | Citations |
| IL-4 | BALF, Lung Tissue | Increased | Significantly Decreased | Suppression of Th2 response, IgE production | |
| IL-5 | BALF, Lung Tissue, Serum | Increased | Significantly Decreased | Inhibition of eosinophil recruitment and activation | |
| IL-13 | Lung Tissue | Increased | Significantly Decreased | Reduction in AHR, mucus production, and fibrosis |
Table 3: Effect of this compound on Airway Function and Remodeling
| Parameter | OVA-Challenged (Vehicle) | OVA-Challenged + this compound | Expected Outcome | Citations |
| Airway Hyperresponsiveness (AHR) | Increased | Significantly Decreased | Improved lung function | |
| Goblet Cell Hyperplasia/Mucus Production | Increased | Significantly Decreased | Reduced airway obstruction | |
| Subepithelial Fibrosis | Increased | Significantly Decreased | Attenuation of airway remodeling | |
| Airway Smooth Muscle Mass | Increased | Decreased (in some models) | Reversal of airway remodeling |
Concluding Remarks
This compound has consistently demonstrated significant anti-inflammatory and anti-remodeling effects in various animal models of allergic asthma. Its ability to reduce eosinophilic inflammation, suppress Th2 cytokine production, and ameliorate airway hyperresponsiveness and remodeling underscores its therapeutic potential. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their preclinical asthma research, contributing to a better understanding of the disease and the development of novel treatment strategies.
References
- 1. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of montelukast on markers of airway remodeling in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
Verlukast in Preclinical Research: A Detailed Overview of Dosage and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosage and administration of Verlukast (MK-679), a potent and selective leukotriene D4 (LTD4) receptor antagonist, in various preclinical models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound.
Core Principles of this compound's Preclinical Application
This compound is a valuable tool for investigating the role of the cysteinyl leukotriene 1 (CysLT1) receptor in inflammatory conditions, particularly those affecting the airways. Its utility has been demonstrated in multiple species, including guinea pigs, rats, and squirrel monkeys, utilizing various routes of administration to model different therapeutic approaches.
Quantitative Data Summary
The following tables summarize the reported dosages and in vitro activity of this compound from key preclinical studies.
Table 1: In Vivo Dosage of this compound in Animal Models
| Animal Model | Route of Administration | Dosage | Application | Source |
| Anesthetized Guinea Pig | Intravenous (i.v.) | Not Specified | Antagonism of LTD4-induced bronchoconstriction | [1][2] |
| Anesthetized Guinea Pig | Aerosol | Not Specified | Antagonism of LTD4-induced bronchoconstriction | [1][2] |
| Guinea Pig | Intraduodenal (i.d.) | 0.25 mg/kg | Antagonism of LTD4 (0.2 µg/kg i.v.) induced bronchoconstriction | [1] |
| Conscious Squirrel Monkey | Oral | Not Specified | Blockade of LTD4-induced bronchoconstriction | |
| Conscious Squirrel Monkey | Aerosol | Not Specified | Blockade of LTD4-induced bronchoconstriction | |
| Conscious Sensitized Rat | Oral | Not Specified | Blockade of ovalbumin-induced bronchoconstriction | |
| Rat | Intravenous (i.v.) | 50 mg/kg | Metabolism and excretion studies |
Table 2: In Vitro Activity of this compound
| Assay | Tissue/Cell Line | Parameter | Value | Source |
| [3H]LTD4 Binding | Guinea-pig lung homogenates | IC50 | 3.1 ± 0.5 nM | |
| [3H]LTD4 Binding | Human lung homogenates | IC50 | 8.0 ± 3.0 nM | |
| [3H]LTD4 Binding | Differentiated U937 cell membranes | IC50 | 10.7 ± 1.6 nM | |
| Functional Antagonism | Guinea-pig trachea (LTD4-induced contractions) | -log KB | 8.8 | |
| Functional Antagonism | Human trachea (LTD4-induced contractions) | -log KB | 8.3 ± 0.2 |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on established models for evaluating anti-asthmatic compounds.
Protocol 1: Antagonism of LTD4-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To evaluate the ability of this compound to inhibit bronchoconstriction induced by an intravenous challenge with leukotriene D4.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
This compound
-
Leukotriene D4 (LTD4)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (vehicle)
-
Equipment for measuring pulmonary mechanics (e.g., whole-body plethysmograph)
-
Intravenous and, if applicable, intraduodenal catheters
Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Surgically implant catheters for intravenous and/or intraduodenal administration of compounds.
-
Place the animal in a whole-body plethysmograph to monitor changes in pulmonary resistance and dynamic compliance.
-
For Intravenous Administration: Administer this compound or vehicle intravenously at the desired dose.
-
For Intraduodenal Administration: Administer this compound (e.g., 0.25 mg/kg) or vehicle directly into the duodenum.
-
After a predetermined pretreatment time, induce bronchoconstriction by administering an intravenous challenge of LTD4 (e.g., 0.2 µg/kg).
-
Continuously record pulmonary mechanics to assess the degree of bronchoconstriction and the inhibitory effect of this compound.
-
Analyze the data to determine the percentage inhibition of the LTD4-induced bronchoconstrictor response by this compound.
Protocol 2: Ovalbumin-Induced Airway Inflammation in Sensitized Rats
Objective: To assess the efficacy of orally administered this compound in a rat model of allergic asthma.
Materials:
-
Male Brown Norway or Sprague-Dawley rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Equipment for aerosol challenge
-
Tools for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the rats with intraperitoneal injections of OVA emulsified in aluminum hydroxide.
-
-
Drug Administration:
-
Starting on a predetermined day before the challenge, administer this compound or vehicle orally once or twice daily. The specific dose should be determined based on dose-ranging studies.
-
-
Aerosol Challenge:
-
On consecutive days (e.g., days 14-20), expose the rats to an aerosol of OVA for a set duration (e.g., 20-30 minutes) to induce an asthmatic response.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Process BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils).
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in BAL fluid or lung homogenates.
-
-
Analyze the data to compare the inflammatory endpoints between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway of CysLT1 Receptor and this compound Inhibition
References
- 1. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effects of different inhibitors on bronchoconstriction induced by leukotriene D4 in isolated and perfused guinea pig lung] - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Verlukast in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlukast (also known as MK-0679) is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, which has been investigated for its potential in the treatment of asthma.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, with a primary focus on a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.
Signaling Pathway of Leukotriene D4 and the Action of this compound
Leukotrienes are inflammatory mediators derived from arachidonic acid. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly important in the pathophysiology of asthma, causing bronchoconstriction, increased mucus secretion, and airway edema. They exert their effects by binding to specific cysteinyl leukotriene receptors (CysLT1 and CysLT2) on the surface of target cells. This compound acts as a competitive antagonist at the CysLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by LTD4.
References
Verlukast: A Potent Tool for Interrogating Leukotriene Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Verlukast, also known as MK-679, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its high affinity and specificity make it an invaluable tool compound for elucidating the role of cysteinyl leukotrienes (CysLTs) in a multitude of physiological and pathophysiological processes. This document provides detailed application notes and experimental protocols for utilizing this compound to study leukotriene signaling in both in vitro and in vivo models.
Cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid. They play a crucial role in inflammatory responses, particularly in the context of asthma and allergic rhinitis, where they mediate bronchoconstriction, mucus secretion, and eosinophil recruitment.[3][4] this compound exerts its effects by competitively inhibiting the binding of these leukotrienes to the CysLT1 receptor, thereby blocking their downstream signaling cascades.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Species/Tissue/Cell Line | Value | Reference |
| IC50 ([³H]LTD4 Binding) | Guinea Pig Lung Homogenates | 3.1 ± 0.5 nM | |
| Human Lung Homogenates | 8.0 ± 3.0 nM | ||
| U937 Cell Membranes | 10.7 ± 1.6 nM | ||
| -log KB (Functional Antagonism) | Guinea Pig Trachea (vs. LTD4) | 8.8 | |
| Guinea Pig Trachea (vs. LTC4) | 8.6 | ||
| Guinea Pig Trachea (vs. LTE4) | 8.9 | ||
| Human Trachea (vs. LTD4) | 8.3 ± 0.2 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Agonist | This compound Dose | Effect | Reference |
| Anesthetized Guinea Pigs | Intravenous (i.v.) | LTD4 (i.v.) | Not specified | Antagonized bronchoconstriction | |
| Anesthetized Guinea Pigs | Aerosol | LTD4 (i.v.) | Not specified | Antagonized bronchoconstriction | |
| Anesthetized Guinea Pigs | Intraduodenal | LTD4 (0.2 µg/kg i.v.) | 0.25 mg/kg | Antagonized bronchoconstriction | |
| Conscious Squirrel Monkeys | Oral & Aerosol | LTD4 | Not specified | Blocked LTD4-induced bronchoconstriction | |
| Conscious Sensitized Rats | Oral | Ovalbumin | Not specified | Blocked ovalbumin-induced bronchoconstriction (with methysergide) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Bronchoconstrictor effects of leukotriene B4 in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the leukotriene antagonist this compound: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigen-induced contraction of guinea-pig isolated trachea: studies with novel inhibitors and antagonists of arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csstc.org [csstc.org]
Application of Verlukast in Respiratory Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlukast, also known by its more common name montelukast, is a potent and selective cysteinyl leukotriene receptor antagonist (CysLT1).[1][2] Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of several respiratory diseases, including asthma and potentially chronic obstructive pulmonary disease (COPD).[3][4] By blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor, this compound helps to mitigate key features of these diseases, such as bronchoconstriction, airway inflammation, and mucus production.[2] These application notes provide a comprehensive overview of the use of this compound in respiratory disease research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of its natural ligands, the cysteinyl leukotrienes. This action inhibits the downstream signaling cascade that leads to the pathological features of asthma and other respiratory conditions. The cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Upon cellular stimulation, arachidonic acid is converted to leukotriene A4 (LTA4), which is then conjugated with glutathione to form LTC4. LTC4 is subsequently converted to LTD4 and LTE4. These cysteinyl leukotrienes then bind to CysLT1 receptors on various cells in the airways, including smooth muscle cells and inflammatory cells like eosinophils and mast cells. This binding triggers a G-protein-coupled receptor signaling cascade, leading to an increase in intracellular calcium, which in turn causes smooth muscle contraction (bronchoconstriction) and promotes inflammatory processes such as eosinophil recruitment and activation.
References
Application Notes and Protocols: In Vivo Efficacy of Verlukast in Guinea Pig Models of Airway Inflammation and Bronchoconstriction
Introduction
Verlukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration into the airways. By blocking the CysLT1 receptor, this compound is expected to inhibit these effects, leading to bronchodilation and a reduction in airway inflammation.
Guinea pigs are a well-established and clinically relevant animal model for studying asthma and airway hyperreactivity.[1][2][3][4] Their airway anatomy and physiological responses to inflammatory mediators are similar to those in humans, making them a suitable model for evaluating the in vivo efficacy of anti-asthmatic drugs like this compound.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in guinea pig models of allergic asthma and chronic airway inflammation.
I. In Vivo Efficacy of this compound in a Guinea Pig Model of Chronic Pulmonary Neutrophilic Inflammation
This protocol is adapted from a study evaluating the effects of Montelukast in a lipopolysaccharide (LPS)-induced model of chronic airway inflammation in guinea pigs, which shares features with chronic obstructive pulmonary disease (COPD).
A. Data Presentation
Table 1: Effect of this compound on Inflammatory Markers and Airway Function in LPS-Challenged Guinea Pigs (Hypothetical Data)
| Treatment Group | Dose (mg/kg, oral) | Neutrophil Count in BALF (x10⁴ cells/mL) | TNF-α in BALF (pg/mL) | LTB₄ in BALF (pg/mL) | Lung Malondialdehyde (MDA) (nmol/g tissue) | Lung Histone Deacetylase (HDAC) Activity (%) | Specific Airway Resistance (sRaw) (% change from baseline) |
| Naïve Control | - | 1.5 ± 0.3 | 25 ± 5 | 10 ± 2 | 1.2 ± 0.2 | 100 ± 10 | 0 ± 5 |
| Saline Control | - | 2.0 ± 0.4 | 30 ± 6 | 12 ± 3 | 1.5 ± 0.3 | 95 ± 8 | 5 ± 7 |
| LPS Control | - | 15.0 ± 2.5 | 150 ± 20 | 80 ± 12 | 5.0 ± 0.8 | 50 ± 7 | 120 ± 15 |
| This compound | 10 | 8.0 ± 1.5 | 90 ± 15 | 50 ± 8 | 3.0 ± 0.5 | 65 ± 9 | 80 ± 12 |
| This compound | 30 | 5.0 ± 1.0# | 60 ± 10# | 35 ± 6# | 2.0 ± 0.4# | 85 ± 10# | 40 ± 8# |
| Dexamethasone | 20 | 4.5 ± 0.8 | 55 ± 9 | 40 ± 7 | 1.8 ± 0.3* | 55 ± 8 | 100 ± 14 |
*p < 0.05 compared to LPS Control. #p < 0.05 compared to this compound (10 mg/kg). Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.
B. Experimental Protocol
1. Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs (300-350 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
2. Induction of Chronic Airway Inflammation:
-
Expose guinea pigs to nebulized lipopolysaccharide (LPS) from E. coli (30 µg/mL in sterile saline) for 1 hour.
-
Repeat LPS exposure every 48 hours for a total of nine exposures over 20 days.
-
A control group is exposed to nebulized sterile saline.
3. Drug Administration:
-
Administer this compound orally at doses of 10 and 30 mg/kg daily for 20 days, starting from the first day of LPS exposure.
-
A positive control group receives oral dexamethasone (20 mg/kg).
-
The vehicle control group receives the same volume of the vehicle used to dissolve this compound and dexamethasone.
4. Measurement of Airway Function:
-
Measure specific airway resistance (sRaw) using a whole-body plethysmograph before and after the first and ninth LPS exposures.
-
48 hours after the final LPS exposure, assess airway hyperreactivity (AHR) by measuring the bronchoconstrictor response to increasing concentrations of inhaled methacholine.
5. Bronchoalveolar Lavage (BAL):
-
48 hours after the final LPS exposure, euthanize the animals and perform a bronchoalveolar lavage with sterile phosphate-buffered saline (PBS).
-
Determine the total and differential cell counts in the BAL fluid (BALF).
-
Centrifuge the BALF and store the supernatant at -80°C for subsequent analysis of inflammatory mediators.
6. Biochemical Analysis:
-
Measure the levels of Tumor Necrosis Factor-alpha (TNF-α) and Leukotriene B4 (LTB₄) in the BALF supernatant using commercially available ELISA kits.
-
Homogenize lung tissue to measure malondialdehyde (MDA) levels as an indicator of oxidative stress and histone deacetylase (HDAC) activity.
7. Histopathological Analysis:
-
Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
C. Visualization
Caption: Signaling pathway of LPS-induced airway inflammation and points of intervention by this compound.
II. In Vivo Efficacy of this compound in a Guinea Pig Model of Allergic Asthma
This protocol is based on studies using ovalbumin (OVA)-sensitized guinea pigs to model allergic asthma, where Montelukast has been shown to be effective.
A. Data Presentation
Table 2: Effect of this compound on Allergen-Induced Bronchoconstriction and Airway Inflammation in OVA-Sensitized Guinea Pigs (Hypothetical Data)
| Treatment Group | Dose | Cough Number (in 20 min) | Specific Airway Resistance (sRaw) (cmH₂O·s) | Total Cells in BALF (x10⁵ cells/mL) | Eosinophils in BALF (%) |
| Saline Control | - | 5 ± 2 | 0.5 ± 0.1 | 1.2 ± 0.3 | 2 ± 1 |
| OVA Challenge | - | 35 ± 5 | 2.5 ± 0.4 | 8.5 ± 1.2 | 25 ± 4 |
| This compound | 10 µg/kg, i.v. | 15 ± 3 | 1.2 ± 0.2 | 4.0 ± 0.6 | 10 ± 2 |
| This compound | 10 mg/mL, inhaled | 10 ± 2 | 0.8 ± 0.1 | 3.5 ± 0.5 | 8 ± 2 |
*p < 0.05 compared to OVA Challenge. Data are presented as mean ± SEM.
B. Experimental Protocol
1. Animal Sensitization:
-
Species: Male Hartley guinea pigs (250-300 g).
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of 1 mL of a suspension containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide in saline on days 0 and 7.
-
Use animals for experiments 14-21 days after the initial sensitization.
2. Drug Administration:
-
Intravenous: Administer this compound intravenously at a dose of 10 µg/kg.
-
Inhaled: Alternatively, pre-treat animals with a 15-minute inhalation of 10 mg/mL this compound solution.
3. Allergen Challenge and Measurement of Bronchoconstriction:
-
Place conscious guinea pigs in a whole-body plethysmograph to measure specific airway resistance (sRaw) and cough number.
-
After establishing a stable baseline, challenge the animals with an aerosol of 0.1% OVA for 1.5 minutes.
-
Monitor sRaw and count the number of coughs for the subsequent 18.5 minutes.
4. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Immediately after the respiratory measurements, euthanize the animals and perform a BAL.
-
Determine the total number of cells and the differential cell count (specifically eosinophils) in the BALF.
5. Measurement of Plasma Extravasation:
-
To assess vascular permeability, inject Evans blue dye intravenously before the OVA challenge.
-
After the experiment, perfuse the lungs, excise the bronchi, and measure the amount of extravasated dye spectrophotometrically.
C. Visualization
Caption: Experimental workflow for the allergic asthma model in guinea pigs.
III. Mechanism of Action of this compound
This compound acts as a selective antagonist of the CysLT1 receptor. In guinea pig airways, leukotriene D₄ (LTD₄) is a potent bronchoconstrictor, and its effects are mediated through the CysLT1 receptor.
A. Signaling Pathway
Caption: Mechanism of action of this compound in blocking the LTD₄ signaling pathway.
By antagonizing the CysLT1 receptor, this compound is expected to inhibit LTD₄-induced bronchoconstriction, reduce airway edema, and decrease the influx of inflammatory cells, particularly eosinophils, into the airways. Studies with Montelukast have confirmed its potent antagonism of LTD₄-induced contractions in isolated guinea pig trachea, demonstrating its high affinity for the CysLT1 receptor.
References
- 1. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using guinea pigs in studies relevant to asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Verlukast's Effect on Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Verlukast, a selective and potent cysteinyl leukotriene receptor antagonist, in mitigating bronchoconstriction. The following sections detail the mechanism of action, experimental protocols for in vitro and in vivo assessment, and clinical trial considerations.
Introduction to this compound and its Mechanism of Action
This compound (also known as MK-679) is a leukotriene receptor antagonist.[1] Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key players in the pathophysiology of asthma and allergic rhinitis.[2] These molecules are released from various inflammatory cells, including mast cells and eosinophils, and their binding to cysteinyl leukotriene (CysLT) receptors on airway smooth muscle cells and other pro-inflammatory cells leads to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2][3]
This compound acts as a competitive antagonist of the CysLT1 receptor, thereby blocking the effects of cysteinyl leukotrienes.[4] This targeted action makes it an effective agent for the prophylaxis and chronic treatment of asthma.
dot
Caption: Signaling pathway of leukotriene-mediated bronchoconstriction and this compound's mechanism of action.
Preclinical Assessment of this compound
In Vitro Assays
2.1.1. Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay determines the binding affinity of this compound to the CysLT1 receptor.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the CysLT1 receptor (e.g., human or guinea pig lung tissue).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4) and varying concentrations of this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Table 1: this compound CysLT1 Receptor Binding Affinity
| Tissue/Cell Line | Radioligand | IC50 (nM) |
| Guinea Pig Lung Homogenates | [3H]LTD4 | 3.1 ± 0.5 |
| Human Lung Homogenates | [3H]LTD4 | 8.0 ± 3.0 |
| Differentiated U937 Cells | [3H]LTD4 | 10.7 ± 1.6 |
2.1.2. Isolated Guinea Pig Trachea Organ Bath Assay
This functional assay assesses the ability of this compound to inhibit leukotriene-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (4-5 mm in length).
-
Organ Bath Setup: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Contraction Induction: Induce contraction of the tracheal rings by adding a CysLT1 receptor agonist, such as Leukotriene D4 (LTD4).
-
This compound Treatment: In separate experiments, pre-incubate the tracheal rings with varying concentrations of this compound before adding LTD4.
-
Measurement: Record the isometric tension of the tracheal rings using a force transducer.
-
Data Analysis: Construct concentration-response curves for LTD4 in the presence and absence of this compound to determine the antagonist's potency (pA2 or KB value).
Table 2: Functional Antagonism of this compound in Guinea Pig and Human Trachea
| Tissue | Agonist | This compound Concentration (nM) | -log KB |
| Guinea Pig Trachea | LTC4 | 60 | 8.6 |
| Guinea Pig Trachea | LTD4 | 60 | 8.8 |
| Guinea Pig Trachea | LTE4 | 60 | 8.9 |
| Human Trachea | LTD4 | 60 | 8.3 ± 0.2 |
In Vivo Models
2.2.1. Leukotriene D4-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This model directly assesses the in vivo efficacy of this compound against a specific bronchoconstrictor.
Protocol:
-
Animal Preparation: Anesthetize guinea pigs and monitor their respiratory function.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, aerosol, or intraduodenal).
-
Bronchoconstriction Induction: After a set pre-treatment time, induce bronchoconstriction by intravenous administration of LTD4.
-
Respiratory Parameter Measurement: Continuously measure changes in pulmonary mechanics, such as pulmonary resistance and dynamic compliance.
-
Data Analysis: Compare the changes in respiratory parameters in this compound-treated animals to a vehicle-treated control group.
2.2.2. Ovalbumin-Induced Allergic Asthma Model in Rats
This model mimics the allergic inflammatory response seen in asthma.
Protocol:
-
Sensitization: Sensitize rats by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., days 7, 14, and 21).
-
Challenge: Subsequently, challenge the sensitized rats with aerosolized OVA for a specified period.
-
This compound Treatment: Administer this compound orally or via another relevant route before the OVA challenge.
-
Assessment of Bronchoconstriction: Measure airway hyperresponsiveness to a constrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
Inflammatory Marker Analysis: Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (e.g., eosinophils) and cytokine levels.
dot
Caption: Experimental workflows for in vivo assessment of this compound.
Clinical Assessment of this compound
Clinical trials are essential to determine the safety and efficacy of this compound in humans. Protocols are designed to assess its effect on various asthma triggers and symptoms.
Allergen-Induced Bronchoconstriction
Protocol:
-
Patient Selection: Recruit patients with a history of mild to moderate asthma and a documented allergic response to a specific inhaled allergen.
-
Baseline Measurement: Establish baseline pulmonary function using spirometry (measuring FEV1 - Forced Expiratory Volume in 1 second).
-
Treatment: Administer a single oral dose of this compound or placebo in a double-blind, crossover design.
-
Allergen Challenge: At a specified time post-dosing, perform an allergen inhalation challenge.
-
Pulmonary Function Monitoring: Monitor FEV1 at regular intervals post-challenge to assess the degree of bronchoconstriction.
-
Data Analysis: Compare the maximum fall in FEV1 and the area under the FEV1-time curve between this compound and placebo treatments.
Exercise-Induced Bronchoconstriction (EIB)
Protocol:
-
Patient Selection: Enroll patients with a history of EIB, confirmed by a standardized exercise challenge (≥10% fall in FEV1 post-exercise).
-
Treatment: Administer this compound or placebo daily for a specified period (e.g., several weeks) in a randomized, double-blind, parallel-group design.
-
Exercise Challenge: Perform standardized exercise challenges (e.g., treadmill running for 6-8 minutes at an intensity to achieve >85% of predicted maximum heart rate) at baseline and at various time points during the treatment period.
-
Pulmonary Function Measurement: Measure FEV1 before and at multiple time points (e.g., 5, 10, 15, 30 minutes) after each exercise challenge.
-
Primary Endpoint: The primary endpoint is typically the maximum percent fall in FEV1 after exercise.
-
Secondary Endpoints: Secondary endpoints may include the area under the FEV1 curve, time to recovery, and patient-reported symptoms.
Table 3: Example Clinical Trial Data for a Leukotriene Receptor Antagonist (Montelukast) in EIB
| Treatment Group | Time Post-Dose | Maximum % Fall in FEV1 |
| Montelukast (10 mg) | 2 hours | 10.8% |
| Placebo | 2 hours | 22.3% |
| Montelukast (10 mg) | 12 hours | 8.4% |
| Placebo | 12 hours | 16.1% |
| Montelukast (10 mg) | 24 hours | 8.3% |
| Placebo | 24 hours | 16.9% |
Summary
The protocols outlined in these application notes provide a robust framework for the preclinical and clinical evaluation of this compound's effect on bronchoconstriction. The data consistently demonstrate that this compound is a potent and selective CysLT1 receptor antagonist with significant potential in the management of asthma. For further details on specific experimental setups and data analysis, researchers should consult the cited literature.
References
Verlukast stock solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlukast, also known as MK-679, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R)[1]. As the (R)-enantiomer of MK-571, this compound is a valuable tool for investigating the roles of cysteinyl leukotrienes in various physiological and pathological processes, including asthma, allergic rhinitis, and other inflammatory conditions[1][2]. These application notes provide detailed protocols for the preparation of this compound stock solutions, their proper storage, and a general experimental workflow for its use in in vitro studies.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. This compound is supplied as a solid and has limited solubility in aqueous solutions.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClN₂O₃S₂ | [3] |
| Molecular Weight | 515.09 g/mol | [3] |
| Appearance | Solid | MedchemExpress |
| Solubility in DMSO | 5.15 mg/mL (10.00 mM) | MedchemExpress |
| Solubility (General) | Soluble in DMSO (Slightly), Methanol (Slightly, Heated, Sonicated), THF (Slightly, Sonicated) | ChemicalBook |
Note: For the racemic mixture, MK-571, solubility in DMSO is reported to be as high as 51.51 mg/mL (100 mM).
Stock Solution Preparation and Storage
To ensure the stability and activity of this compound, it is imperative to follow proper procedures for stock solution preparation and storage.
Materials Required
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculate Required DMSO Volume:
-
To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 515.09 g/mol ) * 100,000
-
For example, to dissolve 1 mg of this compound: (1 mg / 515.09 g/mol ) * 100,000 = 194.14 μL of DMSO
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid in solubilization. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage Conditions
The stability of this compound is dependent on the storage conditions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Short-term | Sealed, away from moisture |
| -20°C | Long-term (up to 3 years) | Sealed, away from moisture | |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light |
| -80°C | Up to 6 months | Protect from light |
Note: For the related compound MK-571 sodium salt, stock solutions at -80°C are reported to be stable for up to 1 year. Always refer to the manufacturer's specific recommendations if available.
Experimental Protocols
This compound is a selective antagonist of the CysLT1 receptor and can be used in a variety of in vitro and in vivo experimental settings.
General Workflow for In Vitro Cell-Based Assays
The following is a generalized workflow for utilizing this compound in cell-based experiments. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental setup.
Caption: General experimental workflow for using this compound in cell-based assays.
Example Application: Inhibition of LTD₄-Induced Calcium Mobilization
-
Cell Culture: Plate cells expressing CysLT1R (e.g., HEK293 cells stably expressing the receptor, or primary eosinophils) in a 96-well black, clear-bottom plate suitable for fluorescence assays.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Preparation of Compounds:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in an appropriate assay buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare the CysLT1R agonist, leukotriene D₄ (LTD₄), at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Antagonist Pre-incubation: Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate reading and, after establishing a stable baseline, inject the LTD₄ solution into the wells. Continuously record the fluorescence signal for several minutes to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence intensity and determine the inhibitory effect of this compound at each concentration. Plot a dose-response curve and calculate the IC₅₀ value.
Signaling Pathway
This compound exerts its effects by blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This inhibits downstream signaling cascades that are involved in inflammatory responses.
Caption: CysLT1R signaling pathway and the inhibitory action of this compound.
References
Application Note: Verlukast in Human Trachea Contraction Assays
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pharmacology of the leukotriene antagonist this compound: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
Troubleshooting & Optimization
Overcoming poor solubility of Verlukast in aqueous solutions
Welcome to the technical support center for Verlukast (Montelukast). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is its solubility so poor?
A1: this compound, in its free acid form, is a highly lipophilic molecule with a high logP value (estimated around 8.0-8.98), making it practically insoluble in water.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[1] The commercially available form is typically the sodium salt (Montelukast Sodium), which demonstrates significantly improved aqueous solubility. However, even the sodium salt can exhibit solubility challenges in certain aqueous buffers or at specific pH values due to its potential to convert back to the less soluble free acid form.[4]
Q2: What is the difference in solubility between this compound free acid and this compound (Montelukast) sodium salt?
A2: The difference is substantial. The free acid form has a predicted aqueous solubility as low as 2.92 x 10⁻⁶ mg/mL. In contrast, the sodium salt is described as freely soluble in water, with some sources reporting solubility up to 10 mg/mL. However, it is sparingly soluble in aqueous buffers, and its solubility is pH-dependent. For experiments, it is critical to use the appropriate form and be aware of the solution's pH.
Q3: The product datasheet says Montelukast Sodium is "freely soluble in water," but it's precipitating in my buffer. What's wrong?
A3: This is a common issue. While Montelukast Sodium is relatively soluble in pure water, its solubility decreases significantly in acidic or certain buffered conditions. This compound has pKa values in the range of 2.7 to 5.8. If the pH of your buffer is close to or below the pKa of the carboxylate group, the more soluble sodium salt will convert to the poorly soluble free acid form, causing it to precipitate. Always check the pH of your final solution.
Q4: Which solvents can I use to prepare a stock solution?
A4: For preparing a concentrated stock solution, organic solvents are recommended. This compound (as Montelukast Sodium) is soluble in ethanol, Dimethyl Sulfoxide (DMSO), and Dimethyl Formamide (DMF) at concentrations of approximately 30 mg/mL. From this stock, you can make further dilutions into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay to avoid solvent-induced artifacts.
Solubility Data Summary
The following table summarizes the reported solubility of this compound (Montelukast) in various solvents.
| Compound Form | Solvent/Medium | Temperature | Reported Solubility | Reference |
| Montelukast (Free Acid) | Water | 25 °C | 0.2 µg/mL | |
| Montelukast (Free Acid) | Water | Not Specified | 2.92 x 10⁻⁶ mg/mL (Predicted) | |
| Montelukast Sodium | Water | Not Specified | 10 mg/mL | |
| Montelukast Sodium | Ethanol | Not Specified | ~30 mg/mL | |
| Montelukast Sodium | DMSO | Not Specified | ~30 mg/mL | |
| Montelukast Sodium | Dimethyl Formamide | Not Specified | ~30 mg/mL | |
| Montelukast Sodium | 1:9 Ethanol:PBS (pH 7.2) | Not Specified | ~0.15 mg/mL | |
| Montelukast Sodium | 0.5% (w/v) SDS in Water | 37 °C | ~100% dissolution of 10mg tablet |
Troubleshooting Guides
Issue: Precipitate forms when diluting an organic stock solution into an aqueous buffer.
This common problem can be addressed by carefully selecting a solubility enhancement strategy. The following workflow can help you decide on the best approach for your experimental needs.
Caption: Troubleshooting workflow for this compound solubility issues.
Strategies for Enhancing Aqueous Solubility
-
Co-solvency : The addition of a small amount of a water-miscible organic solvent can significantly improve solubility.
-
Recommendation : When diluting your DMSO or ethanol stock solution, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%) to avoid impacting biological assays.
-
-
pH Adjustment : Since this compound is a weak acid, its solubility is highly pH-dependent. Increasing the pH of the aqueous solution above its pKa will ionize the molecule, increasing its solubility.
-
Recommendation : For in vitro experiments, use buffers with a pH of 7.4 (e.g., PBS) to maintain this compound in its more soluble, ionized state. Avoid acidic buffers if possible.
-
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior. This enhances both solubility and stability.
-
Recommendation : This is an excellent method for cellular assays. Both β-cyclodextrin and γ-cyclodextrin have been shown to be effective. See Protocol 1 for a detailed methodology.
-
-
Solid Dispersions : This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC). The absence of a crystal lattice structure results in a higher apparent solubility and faster dissolution rate.
-
Recommendation : This method is primarily used for developing solid oral dosage forms with improved bioavailability. See Protocol 2 for a sample preparation method.
-
-
Nanosuspensions : This involves reducing the drug's particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity.
-
Recommendation : Nanosuspensions, stabilized by surfactants or polymers, are suitable for various delivery routes and can significantly enhance bioavailability.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes the preparation of a this compound-β-cyclodextrin (β-CD) inclusion complex to improve aqueous solubility for in vitro studies.
Materials:
-
This compound (Montelukast Sodium)
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Water
-
Mortar and Pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation : Determine the masses of this compound and β-CD required for a 1:1 molar ratio. (Molar mass of Montelukast Sodium ≈ 608.2 g/mol ; Molar mass of β-CD ≈ 1135 g/mol ).
-
Mixing : Place the calculated amount of β-CD into a mortar. Add a small amount of a 1:1 ethanol/water mixture to form a paste.
-
Kneading : Add the this compound powder to the paste and knead thoroughly with the pestle for 45-60 minutes. During this process, the drug will be incorporated into the cyclodextrin cavity.
-
Drying : Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, ensuring all solvent has been removed. Alternatively, dry in a desiccator.
-
Final Product : The resulting solid powder is the this compound-β-CD complex. This can be dissolved directly into aqueous buffers for your experiments. The complex should show significantly improved solubility compared to the free drug.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is for creating a solid dispersion of this compound with a hydrophilic carrier like Polyvinylpyrrolidone (PVP) to enhance dissolution rates, suitable for formulation development.
Materials:
-
This compound (Montelukast Sodium)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or Ethanol
-
Rotary evaporator or magnetic stirrer with hot plate
-
Vacuum oven
Methodology:
-
Ratio Selection : Weigh this compound and PVP K30 in a desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolution : Dissolve both the this compound and PVP K30 completely in a suitable volume of methanol or ethanol in a round-bottom flask or beaker.
-
Solvent Evaporation :
-
Using a Rotary Evaporator : Attach the flask to a rotary evaporator and remove the solvent under vacuum at approximately 40°C.
-
Using a Stirrer : Place the beaker on a hot plate stirrer at low heat (40-50°C) and stir until the solvent has fully evaporated, leaving a thin film or solid mass.
-
-
Drying : Scrape the solid material and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sizing : Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization : The resulting powder is the solid dispersion. Its amorphous nature can be confirmed by techniques like DSC or XRD. Dissolution studies will show a marked improvement over the crystalline drug.
Protocol 3: Quantification of this compound in Dissolution Media by UV-Vis Spectrophotometry
This protocol provides a general method for quantifying the amount of dissolved this compound, which is essential for evaluating the success of solubility enhancement techniques.
Materials:
-
This compound (Montelukast Sodium) standard
-
Dissolution medium (e.g., pH 7.4 PBS, 0.5% SLS in water)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Methodology:
-
Determine λmax : Prepare a dilute solution of this compound in the chosen dissolution medium. Scan the solution using the spectrophotometer from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 340-360 nm.
-
Prepare Standard Solutions : Prepare a stock solution of this compound (e.g., 1 mg/mL in ethanol). From this stock, create a series of standard solutions in the dissolution medium (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Generate Calibration Curve : Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin (R² > 0.99).
-
Analyze Samples : Take samples from your dissolution experiment at various time points. Filter the samples (e.g., using a 0.45 µm syringe filter) to remove any undissolved particles.
-
Measure Absorbance : Measure the absorbance of the filtered samples at λmax. If the absorbance is too high, dilute the sample with the dissolution medium to bring it within the linear range of the calibration curve.
-
Calculate Concentration : Use the equation from the linear regression of the calibration curve to calculate the concentration of this compound in your samples. Remember to account for any dilutions made.
Mechanism of Action: Leukotriene Signaling Pathway
This compound functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Understanding this pathway provides context for its therapeutic use in asthma and allergic rhinitis, which is driven by its ability to block inflammatory mediators.
Caption: this compound blocks the CysLT1 receptor, preventing inflammatory responses.
References
Verlukast Stability in Long-Term Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Verlukast in long-term experimental settings, maintaining the compound's stability is critical for reproducible and reliable results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions to ensure the integrity of your research.
Troubleshooting Guide
Unexpected or inconsistent results in long-term experiments involving this compound can often be traced back to issues with its stability. This guide provides a systematic approach to identifying and resolving these challenges.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity Over Time | Degradation of this compound: The compound may be degrading in the experimental medium due to factors such as pH, temperature, or exposure to light. | 1. Verify Storage Conditions: Ensure this compound stock solutions are stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, protected from moisture. 2. Assess Solvent Quality: Use freshly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can promote hydrolysis. 3. Evaluate Experimental Conditions: Consider the pH and temperature of your cell culture or experimental buffer. This compound's stability can be pH-dependent. 4. Perform a Stability Check: Analyze an aliquot of your working solution using a stability-indicating method like HPLC to determine the concentration of intact this compound. |
| Precipitation in Aqueous Solutions | Low Aqueous Solubility: this compound is a hydrophobic molecule, and its solubility in aqueous buffers and cell culture media is limited. | 1. Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium as low as possible (typically <0.5%). 2. Prepare Fresh Dilutions: Prepare aqueous working solutions fresh from a concentrated stock immediately before each experiment. 3. Check for Salt Formation: Ensure the pH of the final solution does not favor the precipitation of the acidic this compound molecule. |
| Inconsistent Biological Readouts | Formation of Degradation Products: Degradants may have off-target effects or interfere with the intended biological activity of this compound. | 1. Characterize Degradants: If possible, use LC-MS to identify potential degradation products in aged solutions. Common degradation pathways for similar molecules include oxidation and hydrolysis. 2. Implement Control Experiments: Include a "degraded this compound" control in your experiments by intentionally subjecting a sample to harsh conditions (e.g., high heat or extreme pH) to assess the impact of potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at 4°C in a sealed container, protected from moisture. Stock solutions in an anhydrous solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q2: How does the choice of solvent affect this compound's stability?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing this compound stock solutions. However, DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to the hydrolytic degradation of this compound over time. Therefore, it is crucial to use newly opened, high-purity, anhydrous DMSO and to minimize the exposure of the stock solution to air.
Q3: What are the primary degradation pathways for this compound?
A3: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure and studies on related leukotriene receptor antagonists, the primary degradation pathways are likely to be:
-
Oxidation: The sulfide linkages in the this compound molecule are susceptible to oxidation.
-
Hydrolysis: The amide and propanoic acid moieties could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: The quinoline ring system and the conjugated double bond suggest potential sensitivity to light. Therefore, protection from light during storage and experiments is recommended.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the gold standard for assessing compound stability. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples at different time points under your experimental conditions, you can quantify the amount of remaining parent compound and monitor the formation of any degradants.
Experimental Protocols
Protocol 1: General Long-Term Stability Assessment of this compound in Solution
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent or buffer over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test solvent or buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Storage Conditions: Aliquot the test solutions into multiple vials and store them under the intended long-term experimental conditions (e.g., 37°C for cell culture experiments, 4°C for refrigerated storage). Protect the solutions from light.
-
Time Points: Designate several time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: At each time point, analyze an aliquot of the test solution using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding potential degradation pathways.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light) for a defined period.
-
Analysis: Analyze the stressed samples using an HPLC method, comparing the chromatograms to that of an unstressed standard to identify degradation products.
Visualizations
Signaling Pathway of this compound Action
This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). By blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to this receptor, this compound inhibits the downstream signaling cascade that leads to inflammatory responses.
Caption: this compound blocks the CysLT1 receptor, inhibiting G-protein activation and subsequent inflammatory signaling.
Experimental Workflow for Stability Testing
A systematic workflow is crucial for accurately assessing the stability of this compound in your experiments.
References
Addressing variability in Verlukast experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with Verlukast. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the consistency and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MK-679) is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1][2][3] By blocking this receptor, this compound inhibits the pro-inflammatory effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are lipid mediators involved in allergic and inflammatory responses.[4]
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in this compound experiments can arise from several factors, including:
-
Compound Stability and Storage: Improper storage can lead to degradation of this compound. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
-
Cell Line Variability: The expression level of the CysLT1 receptor can vary between different cell lines and even between passages of the same cell line. It is crucial to use cell lines with confirmed CysLT1R expression and to maintain consistent cell culture practices.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, incubation times, and reagent quality can all contribute to inconsistent results.
-
Assay-Specific Factors: Each experimental technique (e.g., ELISA, Western Blot, calcium flux assays) has its own set of variables that need to be carefully controlled.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in DMSO to prepare a stock solution. Due to its hygroscopic nature, it is recommended to use newly opened DMSO. For in vitro experiments, once the stock solution is prepared, it should be aliquoted and stored at -80°C or -20°C to minimize degradation from multiple freeze-thaw cycles.
Q4: What are some suitable cell lines for studying this compound's effects?
A4: Several cell lines endogenously express the CysLT1 receptor and are suitable for in vitro studies with this compound. These include:
-
U937 cells: A human monocytic cell line.
-
THP-1 cells: Another human monocytic leukemia cell line.
-
Human Airway Smooth Muscle Cells (HASMC): Relevant for asthma research.
-
Various cancer cell lines: Including uveal melanoma cell lines (Mel285, Mel270, OMM2.5) and intestinal epithelial cell lines (Int 407, CaCo-2). It is always recommended to verify CysLT1R expression in your chosen cell line by qPCR or Western blot.
Troubleshooting Guides
General Cell-Based Assay Variability
| Observed Issue | Potential Cause | Troubleshooting Step |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects | Avoid using the outer wells of the plate. Fill outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent dose-response curves | Inaccurate serial dilutions | Prepare fresh dilutions for each experiment. Use calibrated pipettes. |
| Cell health and viability issues | Monitor cell viability using Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. | |
| Low or no response to this compound | Low CysLT1R expression in cells | Confirm CysLT1R expression via qPCR or Western blot. Consider using a cell line with higher expression or a transient transfection system. |
| Inactive this compound compound | Purchase this compound from a reputable supplier. Store the compound and its solutions properly. |
Specific Assay Troubleshooting
| Observed Issue | Potential Cause | Troubleshooting Step |
| High background fluorescence | Incomplete dye loading or washing | Optimize dye loading concentration and incubation time. Ensure thorough washing to remove extracellular dye. |
| Autofluorescence from the compound | Run a control with this compound alone to assess its intrinsic fluorescence at the assay wavelengths. | |
| Weak or no calcium signal upon agonist stimulation | Low CysLT1R expression or function | Use a positive control agonist (e.g., LTD₄) to confirm receptor functionality. |
| Inappropriate buffer composition | Ensure the assay buffer contains an adequate concentration of calcium. | |
| Variable inhibition by this compound | Inconsistent pre-incubation time | Maintain a consistent pre-incubation time with this compound before adding the agonist to ensure receptor blockade. |
| Observed Issue | Potential Cause | Troubleshooting Step |
| High background signal | Insufficient washing | Increase the number and vigor of wash steps. Ensure complete removal of wash buffer between steps. |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies. Run appropriate controls (e.g., secondary antibody only). | |
| Low signal or sensitivity | Low cytokine concentration in the sample | Concentrate the cell culture supernatant before the assay. |
| Suboptimal antibody concentrations | Titrate the capture and detection antibodies to determine the optimal concentrations. | |
| Inconsistent inhibition of cytokine release by this compound | Variability in cell stimulation | Ensure consistent stimulation with the pro-inflammatory agent (e.g., TNF-α, LTD₄). |
| Interference of this compound with the ELISA | Test for interference by spiking a known amount of cytokine into a sample containing this compound. |
| Observed Issue | Potential Cause | Troubleshooting Step |
| Weak or no pERK signal | Short stimulation time | Perform a time-course experiment to determine the peak of ERK phosphorylation. |
| Inefficient protein extraction | Use lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice. | |
| High background on the membrane | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. | |
| Inconsistent band intensities | Uneven protein loading | Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts. Use a loading control (e.g., GAPDH, β-actin). |
| Inconsistent transfer | Ensure proper contact between the gel and the membrane during transfer. Check transfer efficiency with Ponceau S staining. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Tissue/Cell Line | Species | IC₅₀ / Kᵢ | Reference |
| Radioligand Binding | [³H]LTD₄ | Lung Homogenates | Guinea Pig | 3.1 ± 0.5 nM (IC₅₀) | |
| Radioligand Binding | [³H]LTD₄ | Lung Homogenates | Human | 8.0 ± 3.0 nM (IC₅₀) | |
| Radioligand Binding | [³H]LTD₄ | Differentiated U937 cell membranes | Human | 10.7 ± 1.6 nM (IC₅₀) | |
| Functional Assay | LTD₄-induced contraction | Guinea Pig Trachea | Guinea Pig | -log K_B = 8.8 | |
| Functional Assay | LTD₄-induced contraction | Human Trachea | Human | -log K_B = 8.3 ± 0.2 | |
| Functional Assay | MRP1 Inhibition | MDCK cells | Canine | 2.8 µM (IC₅₀) |
Experimental Protocols
General Cell Culture Protocol for CysLT1R-Expressing Cells
-
Cell Line Maintenance: Culture CysLT1R-expressing cells (e.g., U937, THP-1, HASMC) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid letting cells become over-confluent, as this can alter receptor expression and cell signaling.
-
Serum Starvation: For many signaling experiments, it is advisable to serum-starve the cells for a period (e.g., 4-24 hours) before stimulation to reduce basal signaling activity.
Calcium Flux Assay Protocol
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with calcium and magnesium). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
This compound Pre-incubation: Add this compound at the desired concentrations to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the CysLT1R agonist (e.g., LTD₄) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each well and determine the inhibitory effect of this compound.
Cytokine Release ELISA Protocol (e.g., for IL-8)
-
Cell Seeding and Treatment: Seed cells in a 24- or 48-well plate. The next day, pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., TNF-α or LTD₄) to the wells and incubate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8) according to the manufacturer's protocol. Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve to determine the concentration of the cytokine in each sample.
Western Blot Protocol for pERK Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After reaching the desired confluency, serum-starve the cells. Pre-treat with this compound for 1-2 hours, followed by stimulation with an agonist (e.g., LTD₄) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Visualizations
Caption: CysLT1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: TNF-α and CysLT1R Signaling Crosstalk.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of the leukotriene antagonist this compound: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Verlukast Vehicle Selection for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate vehicles for the in vivo administration of Verlukast. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of this compound?
A1: this compound is a poorly water-soluble compound. Its solubility characteristics are crucial for selecting an appropriate administration vehicle.
-
Soluble in: Dimethyl sulfoxide (DMSO).
-
Slightly soluble in: Methanol (with heating and sonication), Tetrahydrofuran (THF) (with sonication).
-
Note: As this compound is often supplied as a sodium salt, its aqueous solubility may be higher than the free acid form. However, for preclinical studies, starting with the assumption of poor aqueous solubility is a prudent approach.
Q2: Which vehicles are recommended for oral administration of this compound?
A2: For oral gavage studies, several options can be considered, depending on the required dose and formulation strategy.
-
Aqueous Suspensions: For low doses, if the sodium salt of this compound is used, it may be possible to dissolve it directly in saline or phosphate-buffered saline (PBS). For higher doses or the free acid form, a suspension in an aqueous vehicle with a suspending agent is common.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to increase solubility.
-
Lipid-based Formulations: For enhancing oral bioavailability, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be explored, although this requires more extensive formulation development.
Q3: What are suitable vehicles for intravenous (IV) administration of this compound?
A3: IV administration requires a formulation that ensures the drug remains solubilized upon injection into the bloodstream to prevent precipitation and potential emboli.
-
Aqueous Solutions: If the required concentration can be achieved, a sterile, isotonic saline solution is the preferred vehicle for the sodium salt of this compound.
-
Co-solvent Systems: A common approach for poorly soluble compounds is to use a mixture of a biocompatible organic solvent and an aqueous diluent. A widely used example is a solution of 20% DMSO and 80% Polyethylene glycol 400 (PEG400) .[1] It is critical to ensure the final concentration of DMSO is kept low to minimize toxicity.
Q4: My this compound formulation is precipitating upon dilution in an aqueous buffer. What can I do?
A4: This is a common issue when diluting a stock solution of a poorly soluble compound (e.g., in DMSO) into an aqueous medium. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Lower the final concentration of the organic solvent (e.g., DMSO) in your formulation.
-
Use a Co-solvent: A combination of solvents can sometimes maintain solubility better than a single one.
-
Incorporate Solubilizing Excipients: Consider the use of surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) to enhance and maintain solubility in aqueous solutions.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the vehicle may improve solubility.
Q5: Are there any known toxicity concerns with commonly used vehicles?
A5: Yes, some vehicles can have intrinsic toxicities, especially at higher concentrations or with chronic administration.
-
DMSO: Can cause local irritation, and at higher concentrations, may lead to hemolysis and other systemic toxicities. It is crucial to use the lowest effective concentration.
-
PEG400: Generally considered safe, but high concentrations can cause osmotic effects.
-
Surfactants (e.g., Cremophor® EL): Have been associated with hypersensitivity reactions in some animal species.
It is essential to include a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound in the formulation upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400).- Add a suitable solubilizing agent (e.g., surfactant, cyclodextrin).- Prepare the formulation fresh before each administration. |
| High variability in plasma drug levels after oral administration. | Poor and inconsistent dissolution in the gastrointestinal tract. | - Reduce the particle size of the this compound powder (micronization).- Formulate as a nanosuspension.- Use a lipid-based formulation (e.g., SEDDS) to improve absorption. |
| Local irritation or inflammation at the injection site (IV or IP). | The vehicle or the drug formulation is causing tissue damage. | - Lower the concentration of the organic solvent (especially DMSO).- Ensure the pH of the formulation is close to physiological pH.- Filter-sterilize the formulation before injection. |
| No observable pharmacological effect at the expected dose. | Poor bioavailability due to inadequate formulation. | - Re-evaluate the vehicle and consider formulations known to enhance solubility and absorption.- Confirm the stability of this compound in the chosen vehicle.- Consider an alternative route of administration with higher expected bioavailability (e.g., IV instead of oral). |
Data Presentation
Summary of this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Methanol | Slightly Soluble | May require heating and sonication. |
| Tetrahydrofuran (THF) | Slightly Soluble | May require sonication. |
| Water | Poorly Soluble (as free acid) | The sodium salt is expected to have higher aqueous solubility. |
Example In Vivo Vehicle Compositions for Leukotriene Receptor Antagonists
| Compound | Route of Administration | Vehicle Composition | Animal Model |
| Montelukast | Oral Gavage | Saline | Mice |
| Montelukast | Intravenous | Saline | Mice |
| Other poorly soluble compounds | Intravenous Infusion | 20% DMSO, 80% PEG400 | Mice |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats (Aqueous Suspension)
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Sterile glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspendability.
-
Gradually add a small volume of the 0.5% methylcellulose solution to the powder and mix to form a smooth paste.
-
Continue to add the remaining methylcellulose solution incrementally while mixing until the desired final volume and concentration are reached.
-
Transfer the suspension to a sterile glass vial containing a magnetic stir bar.
-
Stir the suspension continuously on a magnetic stirrer until administration to ensure homogeneity.
-
Administer to rats using an appropriate size gavage needle at a volume of 5-10 mL/kg.
Protocol 2: Preparation of this compound for Intravenous Injection (Co-solvent System)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile, pyrogen-free saline
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile vial, dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Gentle warming and vortexing may be used to aid dissolution.
-
In a separate sterile vial, prepare the vehicle by mixing the required volumes of DMSO and PEG400 (e.g., to achieve a final composition of 10% DMSO, 40% PEG400, and 50% saline).
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation.
-
Add the sterile saline to the mixture to reach the final desired concentration and volume.
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a clean, sterile vial.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Administer via the tail vein at a low infusion rate.
Important Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injected volume, to minimize potential toxicity.
Mandatory Visualizations
Cysteinyl Leukotriene Signaling Pathway
Caption: Signaling pathway of the Cysteinyl Leukotriene 1 Receptor (CysLT1R) and the antagonistic action of this compound.
Experimental Workflow for In Vivo Vehicle Selection
References
Minimizing Verlukast degradation during sample processing
This technical support center provides guidance on minimizing the degradation of Verlukast during sample processing. Given the structural and pharmacological similarities between this compound and Montelukast, and the extensive research available on Montelukast's stability, much of the guidance provided is based on established knowledge of Montelukast degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample processing?
A1: The primary factors contributing to this compound degradation are exposure to light (photodegradation), elevated temperatures, and extreme pH conditions (acidic or alkaline hydrolysis).[1][2][3] The thioether linkage in the molecule is also susceptible to oxidation.[4][5]
Q2: What are the major degradation products of this compound that I should be aware of?
A2: Based on studies of the closely related compound Montelukast, the two primary degradation products to monitor are:
-
This compound Sulfoxide: Formed via oxidation of the thioether group.
-
(Z)-Isomer of this compound (cis-isomer): Results from photo-isomerization upon exposure to light.
Q3: What is the recommended solvent for dissolving and storing this compound samples?
A3: Methanol is a commonly used and recommended solvent for this compound and related compounds. Studies on Montelukast have shown it to be most stable in 70% methanol, which can help minimize photodegradation. This compound is also freely soluble in ethanol and water but practically insoluble in acetonitrile.
Q4: How should I store my this compound samples to ensure their stability?
A4: To ensure stability, this compound stock solutions should be stored in a sealed container, protected from light, at -80°C for up to 6 months or at -20°C for up to 1 month. For solid forms, storage should be in a well-closed container, protected from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of an unexpected peak in HPLC chromatogram. | Degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh samples, minimizing exposure to light and elevated temperatures. 3. Confirm the identity of the new peak using a reference standard of the suspected degradation product (e.g., this compound Sulfoxide or (Z)-isomer). |
| Low recovery or assay results for this compound. | Degradation during sample preparation or analysis. | 1. Work under low-light conditions or use amber glassware to prevent photodegradation. 2. Control the temperature of the sample and analytical system. 3. Ensure the pH of the mobile phase and any buffers used are within a stable range for this compound (avoiding strong acidic conditions). |
| Inconsistent results between replicate samples. | Non-homogenous sample or variable degradation between samples. | 1. Ensure complete dissolution and thorough mixing of the sample. 2. Process all samples consistently, with the same exposure to light and temperature for the same duration. |
| Precipitation of the analyte in the sample vial. | Poor solubility in the chosen solvent or solvent evaporation. | 1. Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. 2. Use tightly sealed vials to prevent solvent evaporation, especially for volatile organic solvents. 3. Consider using a co-solvent system if solubility is an issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions to intentionally degrade this compound to identify its degradation products and assess its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
2. Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified duration.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.
Protocol 2: Recommended HPLC Method for this compound Analysis
This method is adapted from established protocols for the analysis of Montelukast and should be validated for this compound.
-
Column: Octadecylsilane (C18) column.
-
Mobile Phase: A mixture of acetonitrile and 1 mM sodium acetate (pH adjusted to 6.3 with acetic acid) in a proportion of 90:10 v/v. Alternative mobile phases, such as methanol:acetonitrile:1% trichloroacetic acid (80:10:10 v/v/v), have also been reported for similar compounds.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Data Summary
Table 1: Factors Affecting this compound Stability (based on Montelukast data)
| Factor | Effect on Stability | Primary Degradation Product(s) | Reference(s) |
| Light (UV) | Significant degradation | (Z)-Isomer (cis-isomer) | |
| Heat | Degradation occurs, especially in acidic or oxidative conditions | This compound Sulfoxide | |
| Acidic pH | Rapid degradation | Hydrolysis products | |
| Alkaline pH | More stable than in acidic conditions, but some degradation can occur | Hydrolysis products | |
| Oxidizing Agents (e.g., H₂O₂) | Significant degradation | This compound Sulfoxide |
Table 2: Recommended Solvents for this compound
| Solvent | Solubility | Notes | Reference(s) |
| Methanol | Freely soluble | Often used in analytical methods. 70% methanol showed high stability for Montelukast. | |
| Ethanol | Freely soluble | ||
| Water | Freely soluble | ||
| Acetonitrile | Practically insoluble | Commonly used as a component of the mobile phase in HPLC. |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qbdgroup.com [qbdgroup.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Verlukast functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verlukast in functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may be encountered during functional assays with this compound, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.
General Assay Issues
Q1: My this compound dose-response curve is shifted to the right of the expected potency. What are the possible causes?
A1: A rightward shift in the dose-response curve, indicating lower than expected potency, can be due to several factors:
-
Compound Stability: this compound may be degrading in the assay buffer. Ensure the buffer is at the correct pH and protected from light if the compound is light-sensitive. Prepare fresh dilutions for each experiment.
-
Incorrect Concentration: Verify the stock solution concentration and the dilution series calculations. A simple dilution error is a common cause of potency shifts.
-
High Protein Binding: this compound may bind to proteins in the serum or other assay components, reducing its free concentration. Consider reducing the serum percentage or using a protein-free assay buffer if possible.
-
Cell Health and Receptor Expression: Poor cell health or low CysLT1 receptor expression levels can lead to a reduced response and an apparent decrease in antagonist potency. Ensure cells are healthy, in a logarithmic growth phase, and that receptor expression is optimal and consistent between experiments.
-
Assay Incubation Time: The pre-incubation time with this compound before adding the agonist may be insufficient to reach equilibrium. Optimize the incubation time to ensure this compound has adequately bound to the receptors.
Q2: I am observing a biphasic dose-response curve with this compound. What does this indicate?
A2: Biphasic or bell-shaped dose-response curves can be complex to interpret. Possible explanations include:
-
Off-Target Effects: At higher concentrations, this compound might be interacting with other targets that produce an opposing effect to its antagonism of the CysLT1 receptor. For instance, some CysLT1R antagonists have been reported to interact with P2Y receptors, which could lead to complex signaling readouts.[1]
-
Allosteric Modulation: this compound could be acting as an allosteric modulator at the CysLT1 receptor or another target, where it might enhance signaling at low concentrations and inhibit it at high concentrations.
-
Cellular Toxicity: High concentrations of this compound may be causing cytotoxicity, leading to a decrease in the assay signal that is not related to its intended pharmacological activity. It is crucial to perform a cell viability assay in parallel with your functional assay to rule out toxicity.
Calcium Mobilization Assays
Q3: The calcium signal in my assay is weak or absent when I stimulate with a CysLT1R agonist in the presence of this compound.
A3: A weak or absent signal could be due to:
-
Effective Antagonism: this compound is effectively blocking the Gq-mediated calcium mobilization, which is its expected mechanism of action.
-
Low Agonist Concentration: The agonist concentration may be too low to elicit a strong response, especially in the presence of a potent antagonist. Verify the agonist's potency and use a concentration that typically gives a robust signal (e.g., EC80-EC90).
-
Cell Line Issues: The cell line may not be expressing a sufficient number of functional Gq-coupled CysLT1 receptors. Confirm receptor expression and coupling to the calcium signaling pathway.[2][3]
-
Dye Loading Problems: Inefficient loading of the calcium-sensitive dye can lead to a poor signal. Optimize dye concentration, loading time, and temperature. Ensure that the dye is not being extruded by the cells.
Q4: I see a high background signal in my calcium mobilization assay, even without an agonist.
A4: High background can be caused by:
-
Constitutive Receptor Activity: Some cell lines may exhibit constitutive (agonist-independent) activity of the CysLT1 receptor.
-
Cell Stress: Stressed or unhealthy cells can have dysregulated intracellular calcium levels. Ensure proper cell culture and handling techniques.
-
Autofluorescence: The compound itself or components of the assay medium may be autofluorescent at the wavelengths used for detection. Run appropriate controls to check for this.
cAMP Assays
Q5: this compound is not showing any effect in my cAMP assay.
A5: This could be due to the specific signaling pathway of the CysLT1 receptor in your cell system:
-
G-Protein Coupling: The CysLT1 receptor primarily couples to Gq, which activates the phospholipase C pathway and leads to calcium mobilization.[4][5] It can also couple to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. If your assay is designed to measure increases in cAMP (indicative of Gs coupling), you will not see an effect with a CysLT1R agonist or antagonist.
-
Assay Format: To measure the effect of a Gi-coupled receptor antagonist like this compound, you need to first stimulate adenylyl cyclase with an agent like forskolin and then measure the ability of an agonist to inhibit this stimulated cAMP production. This compound should then reverse this agonist-induced inhibition.
β-Arrestin Recruitment Assays
Q6: I am not observing any β-arrestin recruitment upon agonist stimulation, so I cannot test the antagonistic effect of this compound.
A6: Lack of β-arrestin recruitment can be due to:
-
Receptor-β-Arrestin Interaction: The CysLT1 receptor may not recruit β-arrestin efficiently in the cell line you are using, or the interaction may be very transient.
-
Assay Sensitivity: The specific β-arrestin recruitment assay you are using (e.g., Tango, PathHunter) may not be sensitive enough to detect the interaction.
-
Biased Agonism: The agonist you are using might be "biased" towards G-protein signaling and may not effectively engage the β-arrestin pathway.
Q7: The potency of this compound in my β-arrestin assay is significantly different from its potency in the calcium mobilization assay.
A7: This could be an indication of biased antagonism . This compound may have a different affinity or efficacy for the receptor conformations that lead to G-protein signaling versus those that lead to β-arrestin recruitment. This is an area of active research in GPCR pharmacology.
Data Presentation
The following tables summarize the pharmacological profile of this compound in various assays.
Table 1: this compound Binding Affinities
| Radioligand | Preparation | Species | IC50 (nM) | Reference |
| [3H]Leukotriene D4 | Lung homogenates | Guinea Pig | 3.1 ± 0.5 | |
| [3H]Leukotriene D4 | Lung homogenates | Human | 8.0 ± 3.0 | |
| [3H]Leukotriene D4 | Differentiated U937 cell membranes | Human | 10.7 ± 1.6 | |
| [3H]Leukotriene C4 | Lung homogenates | Guinea Pig | 19,000 and 33,000 |
Table 2: this compound Functional Antagonist Potency
| Assay Type | Tissue/Cell Line | Agonist | Species | -log KB / pA2 | Reference |
| Tracheal Contraction | Guinea Pig Trachea | Leukotriene C4 | Guinea Pig | 8.6 | |
| Tracheal Contraction | Guinea Pig Trachea | Leukotriene D4 | Guinea Pig | 8.8 | |
| Tracheal Contraction | Guinea Pig Trachea | Leukotriene E4 | Guinea Pig | 8.9 | |
| Tracheal Contraction | Human Trachea | Leukotriene D4 | Human | 8.3 ± 0.2 |
Note: KB is the equilibrium dissociation constant of an antagonist.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a method for measuring intracellular calcium mobilization in response to CysLT1 receptor activation and its inhibition by this compound using a fluorescent plate reader.
Materials:
-
Cells stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)
-
Leukotriene D4 (LTD4) as the agonist
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the CysLT1R-expressing cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Prepare the LTD4 agonist solution at 2x the final desired concentration (e.g., 2x EC80).
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Use the automated liquid handler to add the LTD4 agonist solution to all wells.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
cAMP Assay (for Gi-coupled receptors)
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by a CysLT1R agonist and its reversal by this compound.
Materials:
-
Cells expressing the CysLT1 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
LTD4
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer containing IBMX (e.g., 500 µM).
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of LTD4 at a concentration that gives a submaximal inhibition of the forskolin response (e.g., EC80).
-
Prepare a solution of forskolin at a concentration that gives a robust cAMP signal (e.g., 10 µM).
-
-
Assay:
-
Add the this compound dilutions to the wells of the microplate.
-
Add the LTD4 solution to the wells (except for the forskolin-only control wells).
-
Add the cell suspension to all wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Add the forskolin solution to all wells (except for the basal control).
-
Incubate for a further 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentration.
-
Plot the cAMP concentration against the this compound concentration to determine its IC50 value.
-
β-Arrestin Recruitment Assay (Tango Assay Principle)
This protocol provides a general overview of a β-arrestin recruitment assay based on the Tango assay principle, which uses a transcriptional reporter to measure receptor-arrestin interaction.
Materials:
-
A specific cell line engineered for the Tango assay, expressing the CysLT1 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease.
-
Cell culture medium
-
LTD4
-
This compound
-
Luciferase substrate
-
384-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Plating: Plate the Tango assay cells in 384-well plates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the wells.
-
Prepare a solution of LTD4 at its EC80 concentration.
-
Add the LTD4 solution to the wells.
-
-
Incubation: Incubate the plate for at least 6 hours at 37°C to allow for reporter gene expression.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate to all wells according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the this compound concentration to determine its IC50 value.
-
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: General Troubleshooting Workflow for Unexpected Results.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Verlukast Technical Support Center: Optimizing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Verlukast dosage for optimal therapeutic effect. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| 1. How should I prepare and store this compound stock solutions? | Answer: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. Troubleshooting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. For long-term storage, keep these aliquots at -20°C or -80°C.[1] |
| 2. What is the optimal in vitro concentration range for this compound? | Answer: The effective concentration of this compound can vary depending on the cell type and the specific assay. It is advisable to perform a dose-response study to determine the optimal concentration for your experimental setup. Published research has shown functional antagonism at concentrations as low as 60 nM.[2] Troubleshooting: If you are not observing the expected effect, consider that in vitro assays may require higher concentrations than in vivo plasma concentrations to elicit a similar biological response.[3][4] It is recommended to test a range of concentrations, potentially up to 200-fold higher than the in vivo Cmax, to establish a clear dose-response relationship.[3] |
| 3. I'm observing inconsistent results in my cell-based assays. What could be the cause? | Answer: Inconsistent results can stem from several factors, including the stability of this compound in your cell culture medium, issues with cell health, or assay variability. Troubleshooting: • Compound Stability: Assess the stability of this compound in your specific cell culture medium at 37°C over the duration of your experiment. Consider replenishing the medium with fresh this compound at regular intervals for long-term experiments. • Cell Health: Ensure your cells are healthy and not passaged too many times. • Assay Protocol: Standardize all steps of your protocol, including incubation times, reagent concentrations, and washing steps. |
| 4. How can I minimize potential off-target effects of this compound in my experiments? | Answer: While this compound is a selective CysLT1 receptor antagonist, off-target effects are a possibility with any small molecule. Troubleshooting: • Use the Lowest Effective Concentration: Once you have determined the optimal dose range, use the lowest concentration that gives a robust and reproducible effect. • Include Proper Controls: Use control cells that do not express the CysLT1 receptor or use a structurally unrelated CysLT1 antagonist to confirm that the observed effects are target-specific. • Genetic Knockdown/Knockout: For definitive validation, consider using CRISPR/Cas9 or RNAi to knock down or knock out the CysLT1 receptor in your cell line to see if the effect of this compound is abolished. |
| 5. My this compound solution appears to have precipitated. What should I do? | Answer: Precipitation can occur if the solubility of this compound is exceeded in your working solution. Troubleshooting: • Check Solvent Compatibility: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is not too high, as this can cause precipitation. • Gentle Warming: You can try gently warming the solution to aid in re-dissolving the compound. • Sonication: Brief sonication can also help to break up precipitates. • Prepare Fresh: If precipitation persists, it is best to prepare a fresh working solution from your stock. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of orally administered this compound in healthy male volunteers. This data is crucial for designing in vivo studies and for correlating in vitro concentrations with clinically relevant exposures.
| Dosage | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | Food Effect (on 500 mg dose) |
| 75 mg | Dose-related increase | No significant difference | Dose-related increase | N/A |
| 250 mg | Dose-related increase | No significant difference | Dose-related increase | N/A |
| 500 mg | Dose-related increase | No significant difference | Disproportionately greater increase compared to 75 mg | 22% decrease in Cmax, 13% decrease in AUC |
Data adapted from a single-dose, randomized, crossover study in 12 healthy male volunteers.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of Oral this compound
This protocol outlines a methodology for a single-dose, crossover study to evaluate the pharmacokinetics of this compound, based on a previously conducted clinical trial.
1. Study Design:
-
Design: Open-label, four-period, single-dose, randomized, crossover design.
-
Subjects: Healthy male volunteers.
-
Treatments:
-
Period 1: 75 mg this compound tablet (fasted)
-
Period 2: 250 mg this compound tablet (fasted)
-
Period 3: 500 mg this compound (2 x 250 mg tablets) (fasted)
-
Period 4: 500 mg this compound (2 x 250 mg tablets) (immediately following a standard meal)
-
-
Washout Period: A sufficient washout period should be implemented between each treatment period.
2. Dosing and Sample Collection:
-
Administer the assigned dose of this compound with a standardized volume of water.
-
Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).
-
Process blood samples to obtain plasma and store at -20°C or lower until analysis.
3. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
4. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Terminal elimination half-life (t1/2)
-
5. Statistical Analysis:
-
Perform statistical comparisons of pharmacokinetic parameters between the different dose levels and between the fasted and fed states.
Visualizations
Signaling Pathway of the CysLT1 Receptor
The following diagram illustrates the signaling pathway initiated by the activation of the Cysteinyl Leukotriene Receptor 1 (CysLT1R) by its ligand, leukotriene D4 (LTD4). This compound acts as an antagonist at this receptor.
References
Validation & Comparative
A Comparative Analysis of Verlukast, Montelukast, and Zafirlukast: Efficacy as CysLT1 Receptor Antagonists
In the landscape of respiratory therapeutics, particularly for asthma and allergic rhinitis, the cysteinyl leukotriene receptor 1 (CysLT1R) has been a pivotal target. This has led to the development of several antagonists, including Verlukast (MK-679), Montelukast, and Zafirlukast. This guide provides a detailed comparison of the efficacy of these three compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, Montelukast, and Zafirlukast are all competitive antagonists of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid.[1] Their binding to the CysLT1 receptor, which is expressed on various cells including airway smooth muscle and eosinophils, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – all hallmark features of asthma.[1][3] By blocking the binding of these leukotrienes, this compound, Montelukast, and Zafirlukast effectively inhibit these pathological processes.
Comparative Efficacy Data
In Vitro Potency: CysLT1 Receptor Binding and Functional Inhibition
| Compound | Assay Type | Species/System | IC50 / -log KB / Ki | Reference |
| This compound (MK-679) | [3H]LTD4 Binding | Human Lung Homogenates | IC50 = 8.0 ± 3.0 nM | |
| [3H]LTD4 Binding | Guinea Pig Lung Homogenates | IC50 = 3.1 ± 0.5 nM | ||
| [3H]LTD4 Binding | U937 Cell Membranes | IC50 = 10.7 ± 1.6 nM | ||
| Functional Antagonism (LTD4-induced contraction) | Guinea Pig Trachea | -log KB = 8.8 | ||
| Functional Antagonism (LTC4-induced contraction) | Guinea Pig Trachea | -log KB = 8.6 | ||
| Functional Antagonism (LTE4-induced contraction) | Guinea Pig Trachea | -log KB = 8.9 | ||
| Montelukast | In silico binding affinity | Human CysLT1 Receptor Model | Superior to Zafirlukast (no value provided) | |
| [3H]LTD4 Binding | Human Lung Parenchyma | Potency = Zafirlukast (no value provided) | ||
| Zafirlukast | Functional Antagonism (LTD4-evoked mucus secretion) | Guinea Pig Trachea | IC50 = 0.6 µM | |
| [3H]LTD4 Binding | Human Lung Parenchyma | Potency = Montelukast (no value provided) |
Note: IC50 is the half maximal inhibitory concentration. KB is the equilibrium dissociation constant of an antagonist. A lower IC50 or a higher -log KB value indicates greater potency.
Clinical Efficacy: Improvement in Forced Expiratory Volume in 1 second (FEV1)
| Compound | Study Population | Treatment Duration | FEV1 Improvement (compared to placebo) | Reference |
| Montelukast | Mild persistent asthma | - | 7-8% improvement from baseline | |
| Zafirlukast | Severe persistent asthma | 13 weeks | Significant improvement (p < 0.05) | |
| Zafirlukast | Moderate reversible airflow obstruction | 13 weeks | Significant improvement in morning PEFR (+25 L/min) |
Note: FEV1 is a measure of lung function. PEFR is the peak expiratory flow rate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cysteinyl leukotriene signaling pathway and a general workflow for a competitive radioligand binding assay.
Experimental Protocols
[3H]LTD4 Competition Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to the CysLT1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from a source rich in CysLT1 receptors, such as guinea pig or human lung tissue, or a cell line engineered to overexpress the receptor (e.g., U937 cells).
-
The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand, [3H]LTD4 (typically at or below its Kd value), the membrane preparation, and varying concentrations of the unlabeled competitor (this compound, Montelukast, or Zafirlukast).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Trachea Contraction Assay
This functional assay assesses the ability of a compound to inhibit leukotriene-induced smooth muscle contraction.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).
-
The trachea is cut into rings or strips and mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Contraction Measurement:
-
The tissue is connected to an isometric force transducer to record changes in tension.
-
After an equilibration period, a contractile agent (e.g., LTD4, LTC4, or LTE4) is added to the organ bath in a cumulative manner to generate a concentration-response curve.
3. Antagonist Evaluation:
-
To test the effect of an antagonist, the tissue is pre-incubated with the compound (e.g., this compound) for a specific period before generating the concentration-response curve to the contractile agent.
-
The antagonist should cause a rightward shift in the concentration-response curve of the agonist.
4. Data Analysis:
-
The magnitude of the contraction is measured and plotted against the log concentration of the agonist.
-
The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, can be calculated to quantify the potency of the antagonist. The -log KB value is a similar measure of antagonist potency.
Conclusion
Based on the available in vitro data, this compound demonstrates high potency for the CysLT1 receptor, with IC50 values in the low nanomolar range for [3H]LTD4 binding. While direct comparative binding data is limited, one study suggests that Montelukast and Zafirlukast have similar potencies for the CysLT1 receptor. Clinical data indicates that both Montelukast and Zafirlukast are effective in improving lung function in patients with asthma. The choice between these agents in a clinical or research setting may depend on factors such as dosing frequency (once daily for Montelukast versus twice daily for Zafirlukast) and specific patient populations. Further head-to-head preclinical and clinical studies would be beneficial to provide a more definitive comparison of the efficacy of this compound, Montelukast, and Zafirlukast.
References
Verlukast's CysLT1 Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Verlukast with Other CysLT1 Receptor Antagonists Supported by Experimental Data.
The cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent inflammatory mediators implicated in the pathophysiology of asthma and allergic rhinitis. Their effects, including bronchoconstriction, increased vascular permeability, and eosinophil recruitment, are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1). Consequently, CysLT1 receptor antagonists have emerged as a key therapeutic class for these conditions. This guide provides a detailed comparison of this compound (also known as MK-679) with other well-established CysLT1 receptor antagonists—Montelukast, Zafirlukast, and Pranlukast—focusing on the validation of its selectivity through binding affinities and functional antagonism.
Comparative Analysis of Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency. Radioligand binding assays are routinely used to quantify this interaction. The following table summarizes the reported binding affinities (IC50 or Ki values) of this compound and its comparators for the CysLT1 receptor. Lower values indicate a higher binding affinity.
| Compound | Receptor/Tissue Source | Radioligand | Binding Affinity (nM) | Reference |
| This compound | Human Lung Homogenates | [3H]-LTD4 | IC50 = 8.0 ± 3.0 | [1] |
| Guinea-Pig Lung Homogenates | [3H]-LTD4 | IC50 = 3.1 ± 0.5 | [1] | |
| DMSO differentiated U937 cell membranes | [3H]-LTD4 | IC50 = 10.7 ± 1.6 | [1] | |
| Montelukast | Not Specified | [3H]-LTD4 | Ki = 0.18 | [2] |
| Zafirlukast | Human CysLT1 Receptor | Not Specified | Ki = 0.26 | [3] |
| Pranlukast | Lung Membranes | [3H]-LTD4 | Ki = 0.99 ± 0.19 |
A direct comparative study on human lung parenchyma membranes established a rank order of potency for [3H]-LTD4 binding as: Zafirlukast = Montelukast > Pranlukast. While this study did not include this compound, the available data suggests that this compound possesses a high affinity for the CysLT1 receptor, comparable to that of other established antagonists.
Functional Antagonism at the CysLT1 Receptor
Beyond binding, the functional consequence of receptor interaction is paramount. Functional assays, such as measuring the inhibition of agonist-induced physiological responses, provide crucial information on a drug's efficacy as an antagonist. The table below presents the functional antagonist potencies (KB or pA2 values) of this compound and its comparators against CysLT1 receptor-mediated responses.
| Compound | Assay System | Agonist | Functional Antagonism | Reference |
| This compound | Guinea-Pig Trachea Contraction | LTD4 | -log KB = 8.8 | |
| Human Trachea Contraction | LTD4 | -log KB = 8.3 ± 0.2 | ||
| Montelukast | Not Specified | Not Specified | Not Specified | |
| Zafirlukast | Not Specified | Not Specified | Not Specified | |
| Pranlukast | Not Specified | Not Specified | Not Specified |
The -log KB values for this compound indicate potent antagonism of LTD4-induced smooth muscle contraction in both animal and human tissues, a key pathophysiological event in asthma.
Selectivity Profile of this compound
A crucial aspect of a drug's profile is its selectivity for the intended target over other receptors, which minimizes off-target effects. The primary receptor for assessing the selectivity of CysLT1 antagonists is the CysLT2 receptor.
This compound has been shown to be "essentially inactive" against [3H]-leukotriene C4 binding in guinea-pig lung homogenates, with IC50 values of 19 and 33 µM. Since LTC4 is a primary agonist for the CysLT2 receptor, this suggests a high degree of selectivity for CysLT1 over CysLT2. For comparison, Montelukast and Zafirlukast are also recognized as selective CysLT1 receptor antagonists. Pranlukast is estimated to be 4500-fold selective for CysLT1 over CysLT2 in vitro.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of a test compound for the CysLT1 receptor.
1. Membrane Preparation:
-
Tissues (e.g., human lung parenchyma) or cells expressing the CysLT1 receptor (e.g., U937 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (typically 50-120 µg of protein for tissue membranes).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a radiolabeled CysLT1 receptor ligand, typically [3H]-LTD4 (e.g., 0.3 nM).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor agonist (e.g., 300 nM LTD4).
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a common method to assess the functional antagonism of a compound at the CysLT1 receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
1. Cell Culture and Preparation:
-
A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 cells) is cultured to an appropriate density in a 96- or 384-well plate.
2. Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is incubated with the cells to allow it to enter and be de-esterified into its active, calcium-sensitive form.
3. Compound Incubation:
-
The cells are then incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A fixed concentration of the CysLT1 receptor agonist, LTD4, is added to the wells to stimulate the receptor.
-
The resulting increase in intracellular calcium is detected as an increase in fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4).
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined.
-
From these data, the antagonist's potency can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CysLT1 Antagonist Validation.
Conclusion
The available experimental data robustly supports the classification of this compound as a potent and selective antagonist of the CysLT1 receptor. Its high binding affinity and functional antagonism of LTD4-mediated responses are comparable to other established drugs in its class, including Montelukast, Zafirlukast, and Pranlukast. Furthermore, its demonstrated low affinity for the CysLT2 receptor underscores its selectivity. This pharmacological profile validates this compound as a valuable tool for research into CysLT1 receptor signaling and as a potential therapeutic agent for CysLT-mediated inflammatory diseases. Further head-to-head comparative studies would be beneficial to definitively establish its potency and selectivity relative to other "-lukasts" under identical experimental conditions.
References
A Comparative Analysis of Verlukast and Other Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Verlukast (MK-679), a potent leukotriene receptor antagonist, with other key members of its class: Montelukast, Zafirlukast, and Pranlukast. The following sections detail their comparative binding affinities and functional potencies, supported by experimental data and detailed methodologies.
Introduction to Leukotriene Antagonists
Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] They exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[2] Leukotriene receptor antagonists (LTRAs) competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby mitigating the inflammatory cascade.[3] This class of drugs, which includes this compound, Montelukast, Zafirlukast, and Pranlukast, represents a significant therapeutic strategy in the management of inflammatory respiratory diseases.[4][5] this compound, developed by Merck & Co., was a potent and selective antagonist of the leukotriene D4 receptor but its development for asthma was discontinued.
The Leukotriene Signaling Pathway
The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then metabolized into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Cysteinyl leukotrienes bind to CysLT1 receptors on target cells, triggering a cascade of intracellular signaling that leads to bronchoconstriction, increased vascular permeability, and mucus secretion. Leukotriene receptor antagonists act by blocking this interaction at the CysLT1 receptor.
Caption: The leukotriene biosynthesis and signaling pathway.
Comparative Performance Data
The following tables summarize the in vitro performance of this compound, Montelukast, Zafirlukast, and Pranlukast in terms of their binding affinity to the CysLT1 receptor and their functional antagonism of leukotriene-induced responses.
Table 1: CysLT1 Receptor Binding Affinity
| Compound | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | [3H]LTD4 | Guinea Pig Lung | 3.1 ± 0.5 | - | |
| [3H]LTD4 | Human Lung | 8.0 ± 3.0 | - | ||
| Montelukast | [3H]LTD4 | Human Lung | - | ~1-2 | |
| Zafirlukast | [3H]LTD4 | Human Lung | - | ~1-2 | |
| Pranlukast | [3H]LTD4 | Human Lung | - | ~10-20* |
*Values are estimated from graphical data and potency order described in the reference. A direct head-to-head study with this compound is not available.
Table 2: Functional Antagonism of Leukotriene-Induced Contraction
| Compound | Agonist | Tissue | -log KB | pA2 | Reference(s) |
| This compound | LTD4 | Guinea Pig Trachea | 8.8 | - | |
| LTE4 | Guinea Pig Trachea | 8.9 | - | ||
| LTC4 | Guinea Pig Trachea | 8.6 | - | ||
| LTD4 | Human Trachea | 8.3 ± 0.2 | - | ||
| Zafirlukast | LTD4 | Guinea Pig Trachea | - | 8.7 | |
| Montelukast | LTD4 | Guinea Pig Trachea | - | 8.9 | |
| Pranlukast | LTD4 | Guinea Pig Trachea | - | 8.4 |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize leukotriene receptor antagonists.
Radioligand Binding Assay Protocol
This protocol outlines the methodology for determining the binding affinity of a compound to the CysLT1 receptor using a radiolabeled leukotriene.
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Guinea pig lungs are homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction containing the CysLT1 receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]LTD4 (the radioligand) and varying concentrations of the unlabeled test compound (e.g., this compound). The incubation is typically carried out at 37°C for 20-25 minutes to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]LTD4 is determined and expressed as the IC50 value.
In Vitro Guinea Pig Trachea Contraction Assay Protocol
This functional assay measures the ability of a compound to antagonize the contraction of airway smooth muscle induced by a leukotriene.
Caption: Workflow for an in vitro trachea contraction assay.
Detailed Steps:
-
Tissue Preparation: The trachea is excised from a guinea pig and cut into rings. These rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: The tissues are pre-incubated with the test compound (e.g., this compound) for a set time.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of a leukotriene agonist (e.g., LTD4) to the organ bath.
-
Measurement: The isometric contraction of the tracheal smooth muscle is measured using a force transducer.
-
Data Analysis: The antagonistic potency of the test compound is determined by the rightward shift of the agonist's concentration-response curve and is expressed as a pA2 or KB value.
Summary and Conclusion
This compound demonstrates high potency as a selective CysLT1 receptor antagonist, with binding affinities in the low nanomolar range, comparable to or slightly less potent than Montelukast and Zafirlukast in human lung tissue. Functionally, this compound is a potent antagonist of leukotriene-induced contractions in both guinea pig and human airway smooth muscle. While direct head-to-head comparative studies including this compound are limited, the available data suggest that its preclinical pharmacological profile is robust and in line with other clinically used leukotriene antagonists. The discontinuation of this compound's development was likely due to strategic decisions by the manufacturer rather than a lack of preclinical efficacy. This comparative analysis provides a valuable resource for researchers in the field of respiratory diseases and drug development, highlighting the key performance characteristics of this compound in relation to its therapeutic class.
References
- 1. Specific binding of leukotriene B4 to guinea pig lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 5. atsjournals.org [atsjournals.org]
Head-to-head studies of Verlukast versus Pranlukast in asthma models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No head-to-head clinical trials directly comparing Verlukast and Pranlukast have been identified in the public domain. This guide provides an indirect comparison based on available data from separate preclinical and clinical studies.
Executive Summary
This compound and Pranlukast are both members of the leukotriene receptor antagonist (LTRA) class of drugs, which play a role in the management of asthma by targeting the cysteinyl leukotriene (CysLT) pathway. Both agents act as antagonists at the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of leukotrienes. While both drugs share a common mechanism, this guide synthesizes available data to highlight their individual characteristics, efficacy in various asthma models, and safety profiles.
Mechanism of Action
Both this compound and Pranlukast are selective and competitive antagonists of the CysLT1 receptor.[1][2][3][4][5] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid that contribute significantly to the pathophysiology of asthma. By blocking the CysLT1 receptor, these drugs prevent the binding of cysteinyl leukotrienes, leading to a reduction in airway edema, smooth muscle contraction, and eosinophil recruitment.
The signaling pathway affected by both this compound and Pranlukast is illustrated below:
Preclinical and Clinical Efficacy: An Indirect Comparison
Direct comparative efficacy data is unavailable. The following tables summarize findings from separate studies on this compound and Pranlukast.
Table 1: Preclinical Efficacy Data
| Parameter | This compound | Pranlukast |
| Model | Guinea pigs, conscious squirrel monkeys, conscious sensitized rats | Information not readily available in searched documents. |
| Effect on Bronchoconstriction | - Antagonized leukotriene D4-induced bronchoconstriction in guinea pigs and conscious squirrel monkeys.- Blocked ovalbumin-induced bronchoconstriction in conscious sensitized rats. | - Attenuates allergen-induced early and late-phase bronchoconstriction in asthmatic subjects. |
| Binding Affinity | - Potent and selective inhibitor of [3H]leukotriene D4 binding in guinea-pig (IC50 = 3.1 ± 0.5 nM) and human (IC50 = 8.0 ± 3.0 nM) lung homogenates. | Information not readily available in searched documents. |
Table 2: Clinical Efficacy Data
| Parameter | This compound | Pranlukast |
| Study Population | 12 asthmatic subjects | Mild to moderate asthmatics, Moderate to severe asthmatics |
| Dosage | Inhaled: 2 mg and 8 mg | Oral: 225 mg or 337.5 mg twice daily, 450 mg daily |
| Effect on FEV1 | - 8 mg dose caused significant improvement in mean FEV1 from 1.5 to 8 hours post-inhalation compared to placebo.- Maximum mean percent increases from baseline: 9.2% (8 mg) vs 3.5% (placebo) at 2 hours. | - Significant increase within one hour after the first dose, maintained for eight hours.- Mean increases at trough ranged from 210 ml to 340 ml in the 225 mg twice daily group. |
| Effect on PEFR | Not reported in the searched study. | - Statistically significant improvement in morning home PEFR at all time points with 337.5 mg twice daily.- Mean morning home PEFR increased by 10.8 to 18.6 L/min. |
| Symptom Improvement | Not reported in the searched study. | - Improvements in summary symptom and night-time asthma scores. |
| Effect on Airway Inflammation | Not reported in the searched study. | - Significantly decreased blood eosinophils, serum ECP, sputum eosinophils, and sputum ECP after 4 weeks of treatment. |
Experimental Protocols
This compound: Bronchodilator Properties Study
-
Study Design: A randomized, double-blind, cross-over study.
-
Participants: 12 asthmatic subjects with a demonstrated >15% increase in FEV1 after salbutamol inhalation.
-
Intervention: On three separate study days, patients inhaled placebo, this compound 2 mg, or this compound 8 mg from a metered-dose inhaler. A second dose was administered after 8 hours.
-
Assessments: Pulmonary function was assessed regularly. Thirty minutes after the second dose, a beta2-agonist dose-response curve was performed with cumulative doses of salbutamol.
-
Primary Outcome: Change in FEV1.
Pranlukast: European Multicentre Clinical Study
-
Study Design: A randomised, double-blind, placebo-controlled, parallel-group, multicentre four-week study.
-
Participants: Patients with mild to moderate asthma.
-
Intervention: Oral Pranlukast at doses of 225 mg or 337.5 mg twice daily, or placebo.
-
Assessments:
-
Forced Expiratory Volume in one second (FEV1)
-
Morning domiciliary Peak Expiratory Flow Rates (PEFR)
-
Clinic PEFR
-
Daytime and night-time asthma symptom scores
-
-
Primary Efficacy Variables: FEV1 and morning home PEFR.
Safety and Tolerability
-
This compound: In the single-dose inhalation study, this compound was reported to be well-tolerated.
-
Pranlukast: Pranlukast is generally well-tolerated in both adult and pediatric patients, with an adverse event profile similar to placebo. The most commonly reported adverse events are gastrointestinal issues and hepatic function abnormalities. Long-term studies of up to four years have shown continued efficacy and no significant adverse effects. A retrospective analysis of a Korean database indicated that the most common adverse drug reactions reported for Pranlukast were gastrointestinal and psychiatric in nature.
Conclusion
Both this compound and Pranlukast are effective antagonists of the CysLT1 receptor, a key target in the inflammatory cascade of asthma. Based on the available, albeit separate, clinical data, both drugs have demonstrated the ability to improve lung function in asthmatic patients. Pranlukast has a more extensive body of published clinical trial data demonstrating its efficacy in improving various asthma-related endpoints and its anti-inflammatory effects. The clinical development of this compound appears to be less extensively documented in the public literature.
For researchers and drug development professionals, the key takeaway is that while both molecules target the same receptor, subtle differences in their pharmacological profiles, formulations, and resulting clinical efficacy and safety may exist. The lack of head-to-head trials necessitates careful consideration of the individual evidence for each compound when making decisions regarding future research and development in the LTRA space.
References
Verlukast Cross-Reactivity Profile: A Comparative Guide for Researchers
An In-depth Analysis of Verlukast's Interaction with Cell Surface Receptors
Introduction
This compound, also known as MK-679, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Developed for the potential treatment of asthma, its primary mechanism of action involves blocking the effects of cysteinyl leukotrienes (LTD4, LTC4, and LTE4), which are key mediators in the pathophysiology of inflammatory airway diseases. This guide provides a comprehensive comparison of this compound's binding affinity and functional activity at its primary target, CysLT1, and evaluates its cross-reactivity with other cell surface receptors based on available experimental data. Understanding the selectivity profile of a drug candidate like this compound is crucial for predicting its potential on-target efficacy and off-target side effects.
On-Target and Off-Target Binding Profile of this compound
This compound demonstrates high affinity for the human CysLT1 receptor, with reported pIC50 values ranging from 8.0 to 8.1 for its antagonist activity.[2] Experimental data from radioligand binding assays further substantiates its potent interaction with the leukotriene D4 (LTD4) receptor.
While comprehensive public data on this compound's cross-reactivity against a broad panel of cell surface receptors is limited, available studies have investigated its selectivity against the closely related cysteinyl leukotriene C4 (LTC4) receptor. These studies indicate that this compound is significantly less active at the LTC4 binding sites compared to its potent antagonism at the LTD4 receptor.
It is noteworthy that other drugs in the leukotriene receptor antagonist (LTRA) class, such as Montelukast and Zafirlukast, have been reported to exhibit off-target activities. For instance, Montelukast has shown interactions with the adenosine A3 receptor, and both Montelukast and Zafirlukast have been noted to interact with the MAP kinase p38 alpha. These findings suggest potential, yet unconfirmed, areas for cross-reactivity investigation for this compound.
Below is a summary of the available quantitative data on this compound's binding and functional activity.
| Target Receptor | Ligand/Agonist | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | This compound | Antagonist Activity | Human | pIC50 | 8.0 - 8.1 | [2] | |
| Leukotriene D4 (LTD4) Receptor | [3H]Leukotriene D4 | Radioligand Binding | Human | Lung Homogenates | IC50 | 8.0 ± 3.0 nM | [1] |
| [3H]Leukotriene D4 | Radioligand Binding | Guinea Pig | Lung Homogenates | IC50 | 3.1 ± 0.5 nM | [1] | |
| Leukotriene D4 | Functional Antagonism | Human | Trachea | -log KB | 8.3 ± 0.2 | ||
| Leukotriene D4 | Functional Antagonism | Guinea Pig | Trachea | -log KB | 8.8 | ||
| Leukotriene C4 (LTC4) Receptor | [3H]Leukotriene C4 | Radioligand Binding | Guinea Pig | Lung Homogenates | IC50 | 19, 33 µM | |
| Leukotriene C4 | Functional Antagonism | Guinea Pig | Trachea | -log KB | 8.6 | ||
| Leukotriene E4 (LTE4) Receptor | Leukotriene E4 | Functional Antagonism | Guinea Pig | Trachea | -log KB | 8.9 | |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Inhibition | Inhibitor |
Table 1: Summary of this compound's binding affinity and functional activity at various receptors. IC50 represents the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50. -log KB is the negative logarithm of the antagonist dissociation constant.
Signaling Pathways
Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway
Activation of the CysLT1 receptor by its endogenous ligands (LTD4, LTC4, LTE4) initiates a signaling cascade that is central to the inflammatory response in asthma and other allergic diseases. This compound, as a CysLT1 antagonist, blocks these downstream effects. The primary signaling pathway involves the coupling of the receptor to G-proteins of the Gq family, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Figure 1: Simplified signaling pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1).
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (IC50) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Figure 2: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues (e.g., human or guinea pig lung) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of the radiolabeled ligand (e.g., [3H]leukotriene D4) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound). A control incubation without the test compound is also performed to determine total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while the unbound radioligand passes through. The filters are then washed to remove any remaining unbound radioligand.
-
Detection and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Conclusion
This compound is a highly potent and selective antagonist of the CysLT1 receptor, with significantly lower affinity for the closely related LTC4 receptor. While comprehensive data on its cross-reactivity with a broader range of cell surface receptors is not widely available in the public domain, the information at hand underscores its targeted mechanism of action. Further studies, potentially utilizing broad receptor screening panels, would be beneficial to fully elucidate the selectivity profile of this compound and to definitively rule out potential off-target interactions that have been observed with other members of the LTRA class. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of drug development and respiratory disease.
References
Benchmarking Verlukast's Potency Against Next-Generation CysLT1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verlukast's potency against a selection of next-generation cysteinyl leukotriene receptor 1 (CysLT1) antagonists. The following sections present a summary of quantitative potency data, detailed experimental methodologies for assessing antagonist activity, and visualizations of the CysLT1 signaling pathway and a general experimental workflow for antagonist comparison.
Data Presentation: Comparative Potency of CysLT1 Antagonists
The potency of this compound and other CysLT1 antagonists is typically determined through in vitro assays that measure their ability to inhibit the binding of the natural ligand, leukotriene D4 (LTD4), or to block the functional response triggered by agonist binding. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are common metrics used to quantify potency, with lower values indicating higher potency.
| Antagonist | Target(s) | Assay Type | Cell/Tissue Type | Reported Potency (IC50/Ki) |
| This compound (MK-679) | CysLT1 | Radioligand Binding ([3H]LTD4) | Human Lung Homogenates | IC50: 8.0 ± 3.0 nM[1] |
| CysLT1 | Radioligand Binding ([3H]LTD4) | Guinea Pig Lung Homogenates | IC50: 3.1 ± 0.5 nM[1] | |
| CysLT1 | Radioligand Binding ([3H]LTD4) | U937 Cell Membranes | IC50: 10.7 ± 1.6 nM[1] | |
| Gemilukast (ONO-6950) | CysLT1 / CysLT2 | Calcium Mobilization | Human CysLT1-expressing cells | IC50: 1.7 nM[2][3] |
| CysLT1 / CysLT2 | Calcium Mobilization | Human CysLT2-expressing cells | IC50: 25 nM | |
| Pobilukast (SKF 104353) | CysLT1 | Radioligand Binding ([3H]LTD4) | Human Lung Membranes | Ki: 10 ± 3 nM |
| CysLT1 | Radioligand Binding ([3H]LTD4) | Guinea Pig Lung Membranes | Ki: 5 ± 2 nM | |
| Tomilukast (Pranlukast/ONO-1078) | CysLT1 | Radioligand Binding ([3H]LTD4) | Guinea Pig Lung Membranes | Ki: 0.99 nM |
| CysLT1 | Functional Assay (Contraction) | Guinea Pig Trachea | pA2: 7.78 - 10.71 | |
| Montelukast | CysLT1 | Calcium Mobilization | Human CysLT1-expressing cells | IC50: 0.46 nM |
| Zafirlukast | CysLT1 | Radioligand Binding ([3H]LTD4) | Human Lung Parenchyma | Potency similar to Montelukast |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antagonist potency. Below are outlines for two key experimental approaches.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of a CysLT1 antagonist.
Materials:
-
Cell membranes prepared from cells expressing the human CysLT1 receptor.
-
[3H]LTD4 (Radioligand).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]LTD4 and a range of concentrations of the unlabeled antagonist.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]LTD4 against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the IC50 of a CysLT1 antagonist in a functional setting.
Materials:
-
Host cells stably expressing the human CysLT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CysLT1 agonist (e.g., LTD4).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the CysLT1-expressing cells into a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist or vehicle control for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the CysLT1 agonist (LTD4) to the wells to stimulate the receptor.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
Mandatory Visualization
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gq, initiating a downstream signaling cascade.
References
A Comparative Guide to the In Vitro Metabolism of Verlukast and Other Lukast-Class Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro metabolism comparison of Verlukast (also known as MK-679) and other members of the "lukast" class of leukotriene receptor antagonists: Montelukast, Zafirlukast, and Pranlukast. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of their metabolic pathways, the enzymes involved, and the experimental methodologies used for their characterization.
Executive Summary
The "lukast" class of drugs are widely used in the management of asthma and allergic rhinitis. Their efficacy and potential for drug-drug interactions are significantly influenced by their metabolic profiles. In vitro studies using human liver microsomes and other subcellular fractions are crucial for elucidating these profiles early in the drug development process. This guide reveals that while Montelukast, Zafirlukast, and Pranlukast have well-characterized metabolic pathways primarily involving cytochrome P450 (CYP) enzymes, the specific human CYP isoforms responsible for this compound's metabolism are not as well-documented in publicly available literature.
Comparative In Vitro Metabolic Profiles
The following table summarizes the key aspects of the in vitro metabolism of this compound, Montelukast, Zafirlukast, and Pranlukast.
| Feature | This compound (MK-679) | Montelukast | Zafirlukast | Pranlukast |
| Primary Metabolic Pathways | Oxidation (Sulfoxidation, N-dealkylation), Glutathione Conjugation (in rats) | Oxidation (Hydroxylation, Sulfoxidation), Glucuronidation[1] | Oxidation (Hydroxylation)[2][3] | Oxidation[4] |
| Major Metabolizing Enzymes (Human) | Specific CYP isoforms not definitively identified in published literature. Glutathione S-Transferases (GSTs) are likely involved in conjugation. | CYP2C8, CYP2C9, CYP3A4, UGT1A3[1] | CYP2C9 | CYP3A4 |
| Known Metabolites (In Vitro) | Isomeric monosulfoxides, N-hydroxymethyl amide, N-monomethyl amide, Glutathione conjugates (in rats) | M1 (acyl-β-d-glucuronide), M2 (sulfoxide), M5a/b (21-hydroxy), M6 (36-hydroxy) | Hydroxylated metabolites | Not specified in detail in the provided results. |
| CYP Inhibition Potential | Data not available in searched literature. | Potent inhibitor of CYP2C8. | Inhibitor of CYP2C9 and CYP3A4 | Reversible inhibitor of CYP2C8/2C9 and CYP3A4 |
| CYP Induction Potential | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
Metabolic Pathways and Experimental Workflows
To visualize the metabolic transformations and the experimental processes involved in their study, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the in vitro metabolism of these compounds relies on robust experimental design. Below are detailed methodologies for key experiments.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate at which a lukast is metabolized by human liver microsomal enzymes.
Materials:
-
Test compound (this compound, Montelukast, etc.)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and internal standard in a suitable solvent (e.g., DMSO). Dilute the test compound to the desired starting concentration in the phosphate buffer. Thaw the pooled HLMs on ice.
-
Incubation Mixture: In a 96-well plate, combine the HLM suspension, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of ACN) containing the internal standard. The 0-minute time point serves as the control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of a lukast.
Materials:
-
Test compound
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 expressed in a suitable system like baculovirus-infected insect cells)
-
Pooled human liver microsomes
-
Selective CYP chemical inhibitors
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure (Recombinant Enzyme Approach):
-
Incubation: Incubate the test compound with individual recombinant CYP isoforms in the presence of the NADPH regenerating system at 37°C.
-
Analysis: After a set incubation time, terminate the reaction and analyze the samples by LC-MS/MS to measure the formation of metabolites or the depletion of the parent compound.
-
Interpretation: The isoforms that show significant metabolism of the test compound are identified as the contributing enzymes.
Procedure (Chemical Inhibition Approach):
-
Incubation: Incubate the test compound with pooled HLMs and the NADPH regenerating system in the presence and absence of a panel of selective chemical inhibitors for different CYP isoforms.
-
Analysis: Measure the rate of metabolite formation in each incubation.
-
Interpretation: A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform in the drug's metabolism.
Metabolite Identification using LC-MS/MS
Objective: To identify the chemical structures of metabolites formed in vitro.
Materials:
-
Incubation samples from metabolic stability or reaction phenotyping assays
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Chromatographic Separation: Separate the components of the incubation mixture using a suitable HPLC column and mobile phase gradient.
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to detect the parent drug and all potential metabolites.
-
Product Ion Scan (MS/MS or MS2): Fragment the ions corresponding to the parent drug and potential metabolites to obtain their fragmentation patterns.
-
-
Data Analysis:
-
Compare the full scan data from the t=0 and later time points to identify new peaks corresponding to metabolites.
-
Determine the mass difference between the metabolite and the parent drug to infer the type of metabolic reaction (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Analyze the MS/MS fragmentation patterns of the metabolites and compare them to the fragmentation pattern of the parent drug to elucidate the site of metabolic modification.
-
Glutathione Conjugation Assay
Objective: To determine if a lukast or its metabolite forms conjugates with glutathione (GSH).
Materials:
-
Test compound
-
Human liver cytosol or S9 fraction
-
Glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound with liver cytosol or S9 fraction fortified with GSH at 37°C.
-
Sample Preparation: At various time points, terminate the reaction and process the samples for LC-MS/MS analysis.
-
Analysis: Use LC-MS/MS to search for the expected mass of the GSH conjugate (mass of parent drug + 305.07 Da).
-
Confirmation: Confirm the identity of the GSH conjugate by analyzing its characteristic MS/MS fragmentation pattern, which often includes a neutral loss of the pyroglutamic acid moiety (129 Da).
This guide provides a foundational understanding of the comparative in vitro metabolism of this compound and other lukasts. Further research, particularly on the specific human enzymes metabolizing this compound, is warranted to complete its metabolic profile and better predict its clinical behavior.
References
- 1. Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro metabolism and inhibitory effects of pranlukast in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of Verlukast Versus Approved Asthma Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational leukotriene receptor antagonist, Verlukast (MK-679), with established, approved asthma therapies. Due to the discontinuation of this compound's clinical development, this analysis offers a historical perspective on its potential and evaluates its early clinical data against the robust profiles of current standard-of-care treatments, including other leukotriene receptor antagonists, inhaled corticosteroids (ICS), and long-acting beta-agonists (LABAs).
Introduction: The Shifting Landscape of Asthma Therapeutics
Asthma management has evolved significantly, moving towards targeted therapies that address the underlying inflammatory pathways of the disease. A key area of focus has been the leukotriene pathway, as leukotrienes are potent mediators of bronchoconstriction and inflammation in asthma. This compound emerged in the early 1990s as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, showing initial promise in preclinical and early clinical studies.[1][2] However, its development was ultimately discontinued.[1] This guide will delve into the available data for this compound and compare it against the established efficacy and safety profiles of cornerstone asthma medications to provide a comprehensive evaluation of its clinical potential in retrospect.
Mechanism of Action and Signaling Pathways
A fundamental understanding of the molecular pathways targeted by these therapies is crucial for evaluating their clinical utility.
This compound and Other Leukotriene Receptor Antagonists (LTRAs)
This compound, like the approved LTRA montelukast, acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1).[3] By blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to this receptor on airway smooth muscle cells and inflammatory cells, these drugs inhibit downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil recruitment.[4]
Inhaled Corticosteroids (ICS)
Inhaled corticosteroids, such as fluticasone propionate, are the cornerstone of anti-inflammatory therapy in asthma. Their mechanism is primarily genomic; they diffuse into the cell and bind to cytosolic glucocorticoid receptors (GR). The activated GR complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and represses the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB. More recent evidence also points to non-genomic actions of ICS that occur rapidly and contribute to their therapeutic effect.
Long-Acting Beta-Agonists (LABAs)
LABAs, such as salmeterol, are bronchodilators that target beta-2 adrenergic receptors on airway smooth muscle cells. Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates several downstream targets, resulting in smooth muscle relaxation and bronchodilation.
Comparative Efficacy: A Review of Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials to facilitate a comparison of this compound with approved asthma therapies. It is important to note the limitations in comparing data across different studies with varying designs and patient populations.
Leukotriene Receptor Antagonists
| Drug | Study Population | Key Efficacy Endpoints | Results |
| This compound (MK-679) | Aspirin-sensitive asthmatics | FEV1 Improvement | Average peak improvement of 18% from baseline. |
| Montelukast | Mild to moderate asthmatics | FEV1 Improvement, Symptom Reduction | Significant improvement in FEV1, reduced daytime and nighttime symptoms, and decreased need for rescue medication compared to placebo. |
| Montelukast | Mild to moderate asthmatics | Asthma Exacerbations | As an add-on to ICS, reduced exacerbations compared to placebo. Monotherapy also showed a reduction in exacerbations. |
| Montelukast | Asthmatics on ICS | ICS Dose Reduction | Allowed for a significant reduction in the required dose of inhaled corticosteroids while maintaining asthma control. |
Inhaled Corticosteroids
| Drug | Study Population | Key Efficacy Endpoints | Results |
| Fluticasone Propionate | Mild to moderate asthmatics | FEV1 Improvement, Exacerbation Rates | Dose-dependent improvements in FEV1. A meta-analysis of fluticasone/formoterol combination showed an estimated severe exacerbation rate of 11.47%. |
| Fluticasone Propionate | Asthmatics not on ICS | FEV1 Improvement (in combination with Salmeterol) | Combination therapy led to significantly greater FEV1 improvements (0.6-0.7 L) compared to monotherapy (0.3 L). |
Long-Acting Beta-Agonists
| Drug | Study Population | Key Efficacy Endpoints | Results |
| Salmeterol | Asthmatics on ICS | FEV1 Improvement, Symptom Scores | Significantly greater improvements in FEV1 (0.42 L vs 0.15 L for placebo) and reduced daytime asthma symptom scores. |
| Salmeterol | Allergic asthmatics | Symptom and PEF Improvement | Significant reduction in symptom score, PEF variation, and beta-agonist consumption over 12 weeks. |
| Salmeterol | Asthmatics not on ICS | FEV1 Improvement (in combination with Fluticasone) | Combination therapy led to significantly greater FEV1 improvements (0.6-0.7 L) compared to monotherapy (0.3 L). |
Experimental Protocols: A Look at Clinical Trial Design
The methodologies of clinical trials are critical for interpreting their findings. Below are outlines of typical experimental protocols for evaluating asthma therapies, based on the reviewed literature.
General Design of Asthma Clinical Trials
Most late-phase clinical trials for asthma therapies are randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Typically includes adults and adolescents with a documented history of asthma, a baseline Forced Expiratory Volume in 1 second (FEV1) within a specified range (e.g., 40-85% of predicted), and evidence of reversible airway obstruction.
-
Run-in Period: A period before randomization to establish baseline asthma control and ensure patient compliance with study procedures.
-
Intervention: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. The duration of treatment can range from a few weeks to a year or more.
-
Outcome Measures:
-
Primary Endpoints: Often include the change from baseline in FEV1, the rate of asthma exacerbations, or a composite score of asthma control.
-
Secondary Endpoints: May include changes in peak expiratory flow (PEF), asthma symptom scores, use of rescue medication, and quality of life assessments.
-
Specific Methodological Components
-
Defining Exacerbations: A severe asthma exacerbation is often defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, an emergency department visit, or hospitalization.
-
Pulmonary Function Tests: Spirometry to measure FEV1 is a standard and objective measure of airway obstruction.
-
Symptom Scores and Quality of Life: Validated questionnaires, such as the Asthma Control Test (ACT) and the Asthma Quality of Life Questionnaire (AQLQ), are used to assess the patient's perspective on their disease control and well-being.
Conclusion: A Historical and Comparative Perspective
The available data on this compound, primarily from the early 1990s, suggested a modest but significant bronchodilator effect, particularly in aspirin-sensitive asthmatics. Its mechanism as a leukotriene receptor antagonist placed it within a promising therapeutic class that has since seen the successful development and approval of drugs like montelukast.
However, a direct comparison with the extensive clinical data available for modern approved therapies highlights the significant advancements in asthma management. The effect sizes observed with inhaled corticosteroids and long-acting beta-agonists, especially when used in combination, on lung function and exacerbation rates are substantial. While LTRAs like montelukast have a definite place in asthma treatment, particularly for certain patient phenotypes, the discontinuation of this compound's development suggests that it may not have demonstrated a competitive advantage in terms of efficacy, safety, or formulation to warrant further investment in a landscape of evolving and effective treatments.
This comparative guide underscores the rigorous and lengthy process of drug development. While this compound showed early promise by targeting a relevant inflammatory pathway, its journey illustrates that demonstrating a favorable risk-benefit profile and a clear clinical advantage over existing and emerging therapies is paramount for a new drug to reach patients. The wealth of data from successfully approved therapies provides a high benchmark for any new entrant into the field of asthma therapeutics.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Pharmacology of the leukotriene antagonist this compound: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists | Pharmacology Education Project [pharmacologyeducation.org]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side-by-side comparison of Verlukast and MK-571 pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of the pharmacology of Verlukast and MK-571, two closely related cysteinyl leukotriene receptor antagonists. The information presented is collated from preclinical and clinical studies to support research and development in respiratory and inflammatory diseases.
Introduction
This compound (also known as MK-679) and MK-571 (L-660,711) are potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration.[3][4][5] By blocking the CysLT1 receptor, this compound and MK-571 inhibit the effects of these inflammatory mediators.
Chemically, this compound is the (R)-enantiomer of the racemic compound MK-571. As such, their pharmacological profiles are very similar. Both compounds have been investigated for the treatment of asthma. Beyond their primary target, both molecules have also been identified as inhibitors of the multidrug resistance-associated protein 1 (MRP1 or ABCC1), a transporter protein that can confer resistance to certain anticancer drugs.
Mechanism of Action: CysLT1 Receptor Antagonism
This compound and MK-571 act as competitive antagonists at the CysLT1 receptor, preventing the binding of the endogenous ligand, leukotriene D4 (LTD4). This antagonism effectively blocks the downstream signaling cascade that leads to the pathological effects associated with leukotriene activation in inflammatory diseases.
Figure 1. Mechanism of CysLT1 Receptor Antagonism.
In Vitro Potency and Selectivity
Both this compound and MK-571 demonstrate high affinity for the CysLT1 receptor in various in vitro assays. The following tables summarize their inhibitory concentrations (IC50) and binding affinities (Ki) from radioligand binding studies, as well as their functional antagonist potency (pA2) in tissue bath experiments.
Radioligand Binding Assays
| Compound | Preparation | Radioligand | Potency (nM) | Citation(s) |
| This compound | Guinea Pig Lung Homogenates | [³H]LTD₄ | IC₅₀ = 3.1 ± 0.5 | |
| Human Lung Homogenates | [³H]LTD₄ | IC₅₀ = 8.0 ± 3.0 | ||
| dU937 Cell Membranes | [³H]LTD₄ | IC₅₀ = 10.7 ± 1.6 | ||
| Guinea Pig Lung Homogenates | [³H]LTC₄ | IC₅₀ = 19,000 - 33,000 | ||
| MK-571 | Guinea Pig Lung Membranes | [³H]LTD₄ | Kᵢ = 0.22 | |
| Human Lung Membranes | [³H]LTD₄ | Kᵢ = 2.1 | ||
| Guinea Pig Lung Membranes | [³H]LTC₄ | IC₅₀ = 23,000 | ||
| Human Lung Membranes | [³H]LTC₄ | IC₅₀ = 32,000 |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Functional Antagonism
| Compound | Tissue Preparation | Agonist | Potency (-log K₈ or pA₂) | Citation(s) |
| This compound | Guinea Pig Trachea | LTC₄ | 8.6 | |
| Guinea Pig Trachea | LTD₄ | 8.8 | ||
| Guinea Pig Trachea | LTE₄ | 8.9 | ||
| Human Trachea | LTD₄ | 8.3 ± 0.2 | ||
| MK-571 | Guinea Pig Trachea | LTD₄ | 9.4 | |
| Guinea Pig Ileum | LTD₄ | 10.5 | ||
| Guinea Pig Trachea | LTE₄ | 9.1 | ||
| Guinea Pig Ileum | LTE₄ | 10.4 | ||
| Human Trachea | LTD₄ | 8.5 |
-log K₈ and pA₂ values are measures of antagonist potency.
Experimental Protocols
Radioligand Binding Assay Protocol
The inhibitory potency of this compound and MK-571 on [³H]LTD₄ binding is typically determined using membrane preparations from guinea pig or human lung tissues, or from cell lines such as U937. The general workflow is as follows:
Figure 2. Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Lung tissue is homogenized in a buffer solution and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Incubation: A fixed concentration of [³H]LTD₄ is incubated with the membrane preparation in the presence of varying concentrations of the antagonist (this compound or MK-571). Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value, the concentration of the antagonist that inhibits 50% of the specific binding, is determined by non-linear regression analysis.
Functional Antagonism (Tissue Bath) Protocol
The functional antagonist activity is assessed by measuring the ability of this compound or MK-571 to inhibit leukotriene-induced contractions of isolated smooth muscle tissues, such as guinea pig or human trachea.
Detailed Methodology:
-
Tissue Preparation: Tracheal rings or strips are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄) is generated.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or MK-571) for a predetermined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
Off-Target Activity: MRP1 Inhibition
Both this compound and MK-571 are also known inhibitors of the multidrug resistance-associated protein 1 (MRP1), an ATP-binding cassette (ABC) transporter. MRP1 is involved in the cellular efflux of various molecules, including some chemotherapeutic agents. Inhibition of MRP1 can potentially reverse multidrug resistance in cancer cells.
Figure 3. Inhibition of MRP1-mediated Drug Efflux.
Pharmacokinetics
Pharmacokinetic data for both compounds have been reported in preclinical and clinical settings.
Preclinical Pharmacokinetics
In conscious squirrel monkeys, orally administered this compound and MK-571 have been shown to block LTD₄-induced bronchoconstriction. Intraduodenal administration of this compound (0.25 mg/kg) and MK-571 antagonized LTD₄-induced bronchoconstriction in guinea pigs.
Human Pharmacokinetics
| Compound | Administration | Dose(s) | Tₘₐₓ (hours) | Key Findings | Citation(s) |
| This compound | Oral Tablet | 75, 250, 500 mg | ~1.1 - 1.5 | Dose-related increases in AUC and Cₘₐₓ. Food decreased Cₘₐₓ by 22% but this was not considered clinically important. | |
| MK-571 | Oral Solution | 100, 300, 600 mg t.i.d. | 1 - 2 | Rapidly absorbed. Modest accumulation (~50%) with multiple dosing. | |
| Intravenous | Up to 1500 mg | N/A | Non-linear kinetics with dose-proportional increases in AUC. The S(+) enantiomer is cleared more rapidly than the R(-) enantiomer. |
Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. AUC: Area under the concentration-time curve. t.i.d.: three times a day.
Summary and Conclusion
This compound, the (R)-enantiomer of MK-571, shares a very similar pharmacological profile with its racemic parent compound. Both are potent and selective antagonists of the CysLT1 receptor, demonstrating high affinity in binding assays and functional antagonism of leukotriene-induced smooth muscle contraction. Their selectivity against the LTC₄ binding site is significantly lower, indicating a specific action on the LTD₄ receptor.
Both compounds are orally active and have shown efficacy in preclinical models of asthma. Human pharmacokinetic studies indicate rapid absorption. A notable off-target activity for both molecules is the inhibition of the MRP1 transporter, which may have implications for their use in other therapeutic areas, such as oncology.
While their development for asthma has been superseded by other leukotriene receptor antagonists like montelukast and zafirlukast, this compound and MK-571 remain valuable research tools for investigating the role of the cysteinyl leukotriene pathway in health and disease, as well as for studying the function of MRP1. The data presented in this guide provides a quantitative basis for the selection and use of these compounds in a research setting.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Verlukast
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application in experiments. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Verlukast, a potent and selective leukotriene receptor antagonist used in research, requires careful handling from inception to disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
Understanding this compound: A Profile for Safe Handling
This compound, also known by its investigational name MK-679, is a significant compound in asthma and allergy research. Its handling and disposal are governed by its classification as a hazardous chemical. Below is a summary of its key identifiers and safety information.
| Identifier | Information | Citation |
| Chemical Name | 3-[[(R)-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic Acid | |
| CAS Number | 120443-16-5 | [1] |
| Hazard Classification | Considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Storage Conditions | Keep containers tightly closed in a dry, cool and well-ventilated place. Store at -20 °C. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to be followed by trained personnel in a controlled laboratory environment.
Objective: To safely and compliantly dispose of unwanted or expired this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Designated and properly labeled hazardous waste container.
-
Chemical fume hood.
-
Spill containment materials.
Procedure:
-
Personnel Safety and Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
-
Segregation and Containment:
-
Isolate the this compound waste from other chemical waste streams to prevent inadvertent reactions.
-
Carefully place the this compound, whether in its original container or as prepared waste, into a designated and compatible hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and its associated hazards.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
For solid this compound, cover the spill with a plastic sheet or tarp to minimize the spread of dust.
-
Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.
-
Thoroughly clean the contaminated surface.
-
-
Arranging for Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Provide the EHS office or the waste disposal vendor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a detailed record of the disposal, including the date, quantity of this compound disposed of, and the name of the waste disposal vendor. This documentation is crucial for regulatory compliance.
-
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of this compound, the following diagram illustrates the decision-making and action steps involved.
Caption: this compound Disposal Workflow.
By adhering to these detailed procedures and understanding the hazardous nature of this compound, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations, thereby upholding the highest standards of laboratory practice.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Verlukast
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Verlukast. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This guide establishes clear protocols for the safe handling, use, and disposal of this compound, a potent leukotriene receptor antagonist, within a laboratory setting. By providing detailed, step-by-step instructions, we aim to become your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Essential Safety and Handling Information
This compound is classified as a hazardous chemical and should be handled with care.[1] While specific occupational exposure limits (OELs) have not been established, it is prudent to treat this compound as a potent compound and minimize exposure. All personnel must be trained on the procedures outlined in this document before handling the substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles[1] | Nitrile gloves (double-gloving recommended) | Lab coat, disposable sleeves | NIOSH/MSHA approved respirator (e.g., N95) if not in a certified chemical fume hood[1] |
| Solution Preparation | Safety glasses with side shields or goggles[1] | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Safety glasses with side shields or goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | NIOSH/MSHA approved respirator if handling outside of a fume hood |
Procedural Guidance: Step-by-Step Protocols
To ensure consistent and safe handling, the following experimental protocols must be followed.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Management Workflow
Caption: A logical diagram illustrating the proper workflow for the segregation and disposal of this compound-contaminated waste.
Disposal Protocol:
-
Segregation: At the point of generation, segregate waste contaminated with this compound from other waste streams.
-
Containment:
-
Solid Waste: Place contaminated items such as gloves, bench paper, and consumables into a designated, clearly labeled, and sealed hazardous waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.
-
-
Storage: Store all hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of all this compound-contaminated waste through an approved and licensed hazardous waste management vendor. The primary method of disposal should be incineration. Maintain all records of waste disposal in accordance with institutional and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
